PD0176078
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PD173074: A Potent Inhibitor of Fibroblast Growth Factor Receptor (FGFR) Kinase
Introduction: PD173074 is a small molecule inhibitor that demonstrates high potency and selectivity for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1 and FGFR3. It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By competing with ATP for binding to the kinase domain, PD173074 effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Its utility as a research tool has been pivotal in elucidating the roles of FGF signaling in various physiological and pathological processes, including cancer.
Quantitative Data Summary
The inhibitory activity of PD173074 has been quantified across various kinases and cellular models. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Target Kinase | IC50 (nM) | Notes |
| FGFR1 | ~21.5 - 25 | Potent inhibition.[1][2] |
| FGFR3 | 5 | Highly potent inhibition.[3] |
| VEGFR2 | ~100 - 200 | Moderate inhibition.[1][3] |
| PDGFR | >17,600 | Weak inhibition, demonstrating selectivity. |
| c-Src | >19,800 | Weak inhibition, demonstrating selectivity. |
| EGFR | >50,000 | Negligible inhibition. |
| InsR | >50,000 | Negligible inhibition. |
| MEK | >50,000 | Negligible inhibition. |
| PKC | >50,000 | Negligible inhibition. |
| Cellular/Functional Assay | IC50 (nM) | Notes |
| FGFR1 Autophosphorylation | 1 - 5 | Inhibition of receptor activation.[1][3] |
| FGFR3 Autophosphorylation | ~5 | Inhibition of receptor activation.[3] |
| VEGFR2 Autophosphorylation | 100 - 200 | Inhibition of receptor activation.[1][3] |
| FGF-2 induced granule neuron survival | 8 - 12 | Demonstrates functional cellular inhibition.[1][3] |
| FGF-2 induced neurite outgrowth | 22 | Inhibition of a specific cellular process.[1] |
| Viability of FGFR3-expressing KMS11 and KMS18 cells | <20 | Potent anti-proliferative effect in cancer cells.[3] |
Mechanism of Action and Signaling Pathway
PD173074 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain. The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) normally induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades. PD173074 prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
The primary signaling pathways inhibited by PD173074 through FGFR blockade are the RAS-MAPK and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Caption: PD173074 inhibits FGFR signaling by blocking ATP-mediated autophosphorylation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor like PD173074 against a purified kinase such as FGFR.
Objective: To measure the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.
Materials:
-
Recombinant human FGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate specific for the kinase
-
PD173074 stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD173074 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted PD173074 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then another reagent is added to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cellular Assay
This workflow describes a typical experiment to assess the effect of PD173074 on the proliferation of a cancer cell line that is dependent on FGFR signaling.
References
No Publicly Available Data for PD0176078 Target Specificity
A comprehensive search for the target specificity, mechanism of action, and off-target effects of a compound designated as PD0176078 has yielded no specific publicly available information. Searches for this identifier in scientific literature and drug development databases did not return any relevant results detailing its molecular targets, chemical structure, or associated biological data.
The query for "this compound" did not retrieve any primary research articles, review papers, or technical datasheets that would typically describe the discovery, characterization, and kinase profiling of a small molecule inhibitor. Consequently, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested.
It is possible that "this compound" is an internal compound identifier that has not been disclosed in public forums, a historical designation that is no longer in use, or a potential typographical error.
General methodologies for determining kinase inhibitor specificity and evaluating off-target effects are well-established in the field of drug discovery. These typically involve a tiered approach, beginning with broad kinase panels and cellular assays to identify primary targets and potential off-target interactions. Techniques such as biochemical kinase assays, cellular thermal shift assays (CETSA), and chemical proteomics are routinely employed to characterize the selectivity profile of novel inhibitors. However, without any specific information on this compound, these general principles cannot be applied to create the requested technical document.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to verify the compound identifier and consult internal documentation or proprietary databases that may contain the relevant information. Should "this compound" be a different or proprietary compound, access to internal research and development data would be necessary to generate the requested in-depth technical guide.
PD173074: A Technical Guide to its ATP-Competitive Inhibition of Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PD173074, a potent, ATP-competitive inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details its mechanism of action, quantitative inhibitory data, affected signaling pathways, and relevant experimental protocols to support further research and development.
Core Mechanism: ATP-Competitive Inhibition
PD173074 functions as a reversible, ATP-competitive inhibitor of the FGFR and VEGFR tyrosine kinases.[1] Its mode of action involves binding to the ATP-binding pocket within the catalytic domain of the kinase. This occupation of the active site physically prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor.[2] This initial step is critical for the activation of the kinase and the subsequent phosphorylation of downstream substrate proteins. By blocking this process, PD173074 effectively halts the entire downstream signaling cascade initiated by ligand binding.[3]
Quantitative Data on Inhibitory Activity
The potency and selectivity of PD173074 have been quantified through various in vitro assays. The data is summarized below for easy comparison.
Table 1: Inhibitory Potency (IC₅₀) against Primary Kinase Targets
| Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference |
| FGFR1 | Cell-free | ~25 | [1][2][4][5] |
| FGFR1 | Cell-free | 21.5 | [6][7][8] |
| FGFR3 | Cell-free | 5 | [1][6][7][8] |
| VEGFR2 (KDR) | Cell-free | ~100 | [1][6][8] |
| VEGFR2 (KDR) | Cell-free | 100-200 | [4][5][9] |
| FGFR1 Autophosphorylation | Cell-based | 1-5 | [1][2][4] |
| FGFR3 Autophosphorylation | Cell-based | ~5 | [1] |
| VEGFR2 Autophosphorylation | Cell-based | 100-200 | [1][2][4] |
Table 2: Selectivity Profile (IC₅₀) against Off-Target Kinases
| Off-Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference |
| PDGFR | Cell-free | 17,600 | [6][8] |
| c-Src | Cell-free | 19,800 | [6][8] |
| EGFR | Cell-free | > 50,000 | [6][8] |
| InsR (Insulin Receptor) | Cell-free | > 50,000 | [6][8] |
| MEK | Cell-free | > 50,000 | [6][8] |
| PKC | Cell-free | > 50,000 | [6][8] |
Note: PD173074 is approximately 1,000-fold more selective for FGFR1 over kinases like PDGFR and c-Src.[1][4][5]
Table 3: Cell-Based Proliferation and Survival Assays (IC₅₀)
| Cell Line / Condition | Assay Focus | IC₅₀ Value (nM) | Reference |
| FGF-2 promoted granule neuron survival | Survival | 12 | [1] |
| FGF-2 promoted granule neuron survival | Survival | 8 | [4] |
| FGF-2 stimulated neurite outgrowth | Neurite Growth | 22 | [4] |
| KMS11 & KMS18 (FGFR3-expressing) | Viability | < 20 | [1] |
| NCI-H1581 | Growth Inhibition | 12.25 | [1] |
| KG-1 | Growth Inhibition | 51.29 | [1] |
| MFM-223 | Growth Inhibition | 215.76 | [1] |
| RCS Chondrocytes | Restoration of Growth | 15-20 | [10] |
Table 4: Inhibitory Constant (Kᵢ)
| Target Kinase | Parameter | Value (nM) | Reference |
| FGFR1 | Kᵢ | ~40 | [1][2][4] |
Inhibition of Downstream Signaling Pathways
By blocking FGFR and VEGFR activation, PD173074 effectively suppresses multiple downstream signaling pathways critical for cell proliferation, survival, migration, and angiogenesis.[3] The primary cascades affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway is a major consequence of FGFR blockade, leading to reduced cell proliferation.[3][11] PD173074 has been shown to reduce the phosphorylation of MEK and ERK.[10]
-
PI3K-AKT-mTOR Pathway: This pathway, crucial for cell survival and growth, is also attenuated upon FGFR inhibition by PD173074.[3]
-
JAK-STAT Pathway: The JAK-STAT pathway, involved in various cellular processes including immune response and proliferation, can be activated by FGFRs and is consequently inhibited by PD173074.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on common assays used to characterize PD173074.
In Vitro (Cell-Free) Kinase Assay for IC₅₀ Determination
This assay measures the direct inhibitory effect of PD173074 on the kinase's enzymatic activity.
Materials:
-
Recombinant full-length FGFR1 kinase (60-75 ng per reaction)
-
HEPES buffer (25 mM, pH 7.4)
-
NaCl (150 mM)
-
MnCl₂ (10 mM)
-
Sodium orthovanadate (0.2 mM)
-
Poly(Glu, Tyr) 4:1 random copolymer substrate (750 µg/mL)
-
PD173074 (various concentrations)
-
[γ-³²P]ATP (5 µM ATP containing 0.4 µCi per incubation)
-
Trichloroacetic acid (TCA) for precipitation
Protocol:
-
Prepare a reaction mixture in a total volume of 100 µL containing HEPES buffer, NaCl, MnCl₂, sodium orthovanadate, the substrate copolymer, and the enzyme.
-
Add varying concentrations of PD173074 (dissolved in DMSO) to the reaction tubes. Include a vehicle-only (DMSO) control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the samples at 25°C for 10 minutes.[1]
-
Terminate the reaction by spotting the mixture onto filter paper and precipitating the protein with TCA.
-
Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each PD173074 concentration relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability / Proliferation (MTT) Assay
This assay assesses the effect of PD173074 on the viability and growth of cancer cell lines.
Materials:
-
Complete culture medium, with or without growth factors like aFGF/heparin[9]
-
PD173074 (various concentrations, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of PD173074 concentrations (e.g., 0-2000 nM).[11] Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48 hours to 5 days).[9][12]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the control and determine the IC₅₀ value.
Western Blot for Phosphorylation Status
This method is used to visualize the inhibition of receptor autophosphorylation and downstream signaling proteins.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Starve cells overnight if necessary, then treat with various concentrations of PD173074 for a specified time (e.g., 1 hour).[13] Stimulate with a ligand (e.g., 20 ng/mL bFGF) for a short period (e.g., 10 minutes) before harvesting.[13]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7][14]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-FGFR, anti-phospho-ERK) overnight at 4°C.[7][13]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein levels (e.g., total FGFR, tubulin, GAPDH) to serve as loading controls.[12][14]
Conclusion
PD173074 is a well-characterized, potent, and selective ATP-competitive inhibitor of FGFR and VEGFR tyrosine kinases. Its ability to block receptor autophosphorylation provides a powerful tool for dissecting the roles of FGF and VEGF signaling in various physiological and pathological processes, including oncology, angiogenesis, and stem cell biology.[6][7][15] The comprehensive quantitative data and established experimental protocols detailed in this guide offer a solid foundation for researchers and drug developers aiming to utilize PD173074 in their studies or as a benchmark for the development of next-generation kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 7. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 8. PD 173074 | CAS:219580-11-7 | FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Pathways of PD173074, a Fibroblast Growth Factor Receptor (FGFR) Inhibitor
Disclaimer: The compound "PD0176078" as specified in the query does not correspond to a known molecule in widely available scientific literature. Based on the nomenclature of similar chemical compounds, it is highly probable that this is a typographical error and the intended compound of interest is PD173074 , a well-characterized inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide will focus on the downstream signaling pathways of PD173074.
Introduction
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] Deregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. PD173074 exerts its biological effects by blocking the activation of FGFRs, thereby modulating downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by PD173074, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by PD173074
PD173074 primarily targets FGFR1 and FGFR3. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates a cascade of intracellular events, predominantly through the RAS-MAPK , PI3K-Akt , and to a lesser extent, the JAK-STAT pathways. PD173074, by inhibiting the kinase activity of FGFR, prevents these downstream signaling events.
The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of FGFR leads to the phosphorylation of FRS2 (FGFR substrate 2), which recruits the GRB2-SOS complex, leading to the activation of RAS. Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. PD173074 has been shown to block FGF-2-induced phosphorylation of ERK1/2.[1]
The PI3K-Akt pathway is central to cell survival, growth, and metabolism. Upon FGFR activation, PI3K is recruited to the plasma membrane and activated, leading to the conversion of PIP2 to PIP3. PIP3 acts as a second messenger to recruit and activate PDK1 and Akt. Activated Akt (p-Akt) then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Inhibition of FGFR1 by PD173074 has been demonstrated to suppress the PI3K-Akt pathway.[3]
The JAK-STAT pathway is involved in cell growth, differentiation, and immune responses. FGFR activation can lead to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors. The inhibition of FGFR by PD173074 can lead to the downregulation of this pathway.[4]
Quantitative Data
The inhibitory effects of PD173074 have been quantified in various assays, as summarized in the tables below.
Table 1: In Vitro Kinase Inhibition by PD173074
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| FGFR1 | ~25 | Cell-free kinase assay | [5] |
| FGFR3 | 5 | Cell-free kinase assay | |
| VEGFR2 | 100-200 | Cell-free kinase assay | [5] |
| PDGFR | 17,600 | Cell-free kinase assay | |
| c-Src | 19,800 | Cell-free kinase assay | |
| FGFR1 (autophosphorylation) | 1-5 | Dose-dependent autophosphorylation assay | [5] |
Table 2: Cellular Activity of PD173074
| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| TFK-1 (Cholangiocarcinoma) | Cell Viability | ~6.6 | Dose-dependent reduction in cell viability. | [6] |
| KKU-213 (Cholangiocarcinoma) | Cell Viability | ~8.4 | Dose-dependent reduction in cell viability. | [6] |
| RBE (Cholangiocarcinoma) | Cell Viability | ~11 | Dose-dependent reduction in cell viability. | [6] |
| NCI-H1581 | Growth Inhibition | 0.01225 | - | [5] |
| KG-1 | Growth Inhibition | 0.05129 | - | [5] |
| MFM-223 | Growth Inhibition | 0.21576 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is for determining the in vitro inhibitory activity of PD173074 against FGFR1 kinase.
Materials:
-
Recombinant full-length FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 as substrate
-
PD173074
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate
-
[γ-³²P]ATP
-
5 µM ATP
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a total volume of 100 µL containing assay buffer, 750 µg/mL Poly(Glu, Tyr) substrate, and 60-75 ng of FGFR1 enzyme.
-
Add various concentrations of PD173074 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.
-
Incubate the reaction at 25°C for 10 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each PD173074 concentration and determine the IC50 value.[5]
This protocol describes the detection of phosphorylated and total ERK and Akt in cells treated with PD173074.
Materials:
-
Cell line of interest (e.g., a cell line with activated FGFR signaling)
-
PD173074
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PD173074 for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To detect total protein levels, the membrane can be stripped and re-probed with the antibody for the total form of the protein (e.g., anti-total ERK).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
This protocol is for assessing the effect of PD173074 on the viability and proliferation of cancer cells.[7][8]
Materials:
-
Cancer cell line of interest
-
PD173074
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of PD173074. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7][8]
Conclusion
PD173074 is a potent inhibitor of FGFR signaling that effectively blocks the activation of key downstream pathways, including the RAS-MAPK and PI3K-Akt cascades. This inhibition leads to a reduction in cell proliferation and survival in FGFR-dependent cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the FGFR signaling axis.
References
- 1. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Biological Activity of PD 176078: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 176078, a compound developed by Parke-Davis, has been identified as a potent and selective antagonist of N-type voltage-gated calcium channels (Cav2.2). These channels are critical players in neuronal signaling, particularly in the release of neurotransmitters. This technical guide provides a comprehensive overview of the biological activity of PD 176078, summarizing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting N-type calcium channels for various therapeutic indications, including pain, neuroprotection, and epilepsy.
Core Mechanism of Action: N-type Calcium Channel Blockade
PD 176078 exerts its biological effects primarily through the inhibition of N-type voltage-gated calcium channels. These channels are predominantly located on presynaptic nerve terminals and play a pivotal role in the influx of calcium ions that triggers the release of neurotransmitters. By blocking these channels, PD 176078 effectively modulates synaptic transmission.
The N-type calcium channel is a heteromeric protein complex consisting of a pore-forming α1B subunit and auxiliary α2δ and β subunits. PD 176078 is believed to interact with the α1B subunit, thereby preventing the conformational changes required for channel opening in response to membrane depolarization. This leads to a reduction in calcium entry into the presynaptic terminal, consequently inhibiting the release of various neurotransmitters, including glutamate, GABA, acetylcholine, dopamine, and norepinephrine.
Signaling Pathway Modulated by PD 176078
The primary signaling pathway affected by PD 176078 is the presynaptic neurotransmitter release cascade. The influx of calcium through N-type channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex. By attenuating this calcium influx, PD 176078 disrupts the signaling cascade that leads to neurotransmitter exocytosis.
Quantitative Assessment of Biological Activity
The potency of PD 176078 as an N-type calcium channel blocker has been quantified in various in vitro assays. The following table summarizes the available quantitative data.
| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| IMR32 Assay | Human neuroblastoma IMR-32 cells | IC50 | Potent Antagonist | [1] |
| SCG Voltage Clamp Assay | Superior Cervical Ganglion (SCG) neurons | - | Potent Antagonist | [1] |
Therapeutic Potential
The inhibitory action of PD 176078 on N-type calcium channels underpins its potential therapeutic applications in a range of neurological and psychiatric disorders.
-
Analgesia: N-type calcium channels are key regulators of nociceptive signaling in the spinal cord. By blocking these channels, PD 176078 can reduce the release of pain-mediating neurotransmitters, making it a candidate for the treatment of chronic and neuropathic pain.
-
Neuroprotection: Excessive calcium influx through N-type channels can contribute to neuronal damage in ischemic conditions such as stroke. The neuroprotective potential of PD 176078 lies in its ability to mitigate this excitotoxic cascade.
-
Anticonvulsant Activity: Aberrant neuronal excitability is a hallmark of epilepsy. By modulating neurotransmitter release, PD 176078 may help to control seizures.
Experimental Methodologies
The characterization of N-type calcium channel blockers like PD 176078 involves a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
This assay utilizes the human neuroblastoma cell line IMR-32, which endogenously expresses N-type calcium channels.
Protocol Outline:
-
Cell Culture: IMR-32 cells are cultured under standard conditions.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of PD 176078.
-
Depolarization: Cells are depolarized using a high potassium solution to activate voltage-gated calcium channels.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of PD 176078 is quantified by determining the IC50 value from the concentration-response curve.
Patch-clamp electrophysiology on neurons, such as those from the superior cervical ganglion (SCG), provides a direct measure of the effect of PD 176078 on N-type calcium channel currents.
Protocol Outline:
-
Neuron Isolation: Isolate and culture primary neurons (e.g., rat SCG neurons).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage step protocol to elicit N-type calcium currents.
-
Compound Application: Perfuse the cells with a solution containing PD 176078.
-
Current Measurement: Record the amplitude of the calcium currents before and after compound application.
-
Data Analysis: Determine the percentage of current inhibition at different concentrations of PD 176078.
In Vivo Models
The analgesic, neuroprotective, and anticonvulsant activities of PD 176078 have been evaluated in various animal models.
-
Analgesia Models: Formalin test, hot plate test, and models of neuropathic pain (e.g., chronic constriction injury).
-
Neuroprotection Models: Middle cerebral artery occlusion (MCAO) model of stroke.
-
Anticonvulsant Models: Maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models.
Conclusion
PD 176078 is a valuable research tool for investigating the physiological and pathological roles of N-type calcium channels. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel therapeutics for a variety of disorders characterized by neuronal hyperexcitability and aberrant neurotransmitter release. The experimental protocols and data presented in this guide provide a foundation for further exploration of the biological activities and therapeutic potential of PD 176078 and other N-type calcium channel modulators.
References
The Anti-Angiogenic Role of PD173074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis.[1][2] The Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are key regulators of this process.[1][2] PD173074, a synthetic pyrido[2,3-d]pyrimidine derivative, has emerged as a potent and selective inhibitor of the tyrosine kinase activities of FGF receptors (FGFRs) and VEGF receptors (VEGFRs), positioning it as a significant anti-angiogenic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PD173074, its effects on key signaling pathways, and detailed methodologies for evaluating its anti-angiogenic properties.
Mechanism of Action: A Dual Inhibitor of FGFR and VEGFR
PD173074 exerts its anti-angiogenic effects by selectively targeting the ATP-binding pocket of FGFR and VEGFR tyrosine kinases.[1][2] This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
Kinase Inhibitory Potency
PD173074 is a highly potent inhibitor of FGFR1 and also demonstrates significant activity against VEGFR2. Its selectivity for these receptors is substantially higher than for other related tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[3][4]
Table 1: In Vitro Inhibitory Activity of PD173074
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| FGFR1 | Cell-free kinase assay | ~25 nM (IC50) | [3][4] |
| FGFR1 | ATP-competitive inhibition | ~40 nM (Ki) | [4] |
| FGFR1 Autophosphorylation | Cell-based assay | 1-5 nM (IC50) | [3][4] |
| FGFR3 | Cell-free kinase assay | 5 nM (IC50) | [5] |
| FGFR3 Autophosphorylation | Cell-based assay | ~5 nM (IC50) | [4] |
| VEGFR2 | Cell-free kinase assay | 100-200 nM (IC50) | [3][4] |
| VEGFR2 Autophosphorylation | Cell-based assay | 100-200 nM (IC50) | [2][4] |
| PDGFR | Cell-free kinase assay | 17,600 nM (IC50) | [5] |
| c-Src | Cell-free kinase assay | 19,800 nM (IC50) | [5] |
| EGFR, InsR, MEK, PKC | Cell-free kinase assay | >50,000 nM (IC50) | [5] |
Downstream Signaling Pathways
By inhibiting FGFR and VEGFR, PD173074 effectively blocks major downstream signaling pathways that drive angiogenesis. These include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for endothelial cell proliferation, survival, and migration.[6][7]
In Vitro Anti-Angiogenic Activity
A variety of in vitro assays have demonstrated the potent anti-angiogenic effects of PD173074 on endothelial cells.
Table 2: In Vitro Cellular Effects of PD173074
| Assay | Cell Type | Effect | IC50 Value | Reference |
| Granule Neuron Survival (FGF-2 enhanced) | Cerebellar Granule Neurons | Inhibition | 8 nM | [3] |
| Neurite Growth (FGF-2 treated) | Cerebellar Granule Neurons | Inhibition | 22 nM | [3] |
| Cell Viability | FGFR3-expressing KMS11 and KMS18 cells | Reduction | <20 nM | [4] |
Endothelial Cell Proliferation Assay
This assay assesses the ability of PD173074 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of PD173074 or vehicle control. Stimulate cells with an angiogenic factor such as bFGF or VEGF. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.
Endothelial Cell Migration Assay
Cell migration is another critical component of angiogenesis. The scratch wound healing assay is a common method to evaluate the effect of compounds on this process.
Experimental Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh low-serum medium containing different concentrations of PD173074 or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect on cell migration.
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells and the formation of capillary-like structures.
Experimental Protocol: Tube Formation on Matrigel
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50-100 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of PD173074 and an angiogenic stimulus (e.g., bFGF or VEGF).
-
Incubation: Seed the HUVEC suspension (1-2 x 10⁴ cells/well) onto the solidified Matrigel. Incubate for 6-18 hours at 37°C.
-
Image Acquisition: Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. corning.com [corning.com]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. promocell.com [promocell.com]
- 5. ibidi.com [ibidi.com]
- 6. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
PD173074: A Technical Guide for Studying Fibroblast Growth Factor Receptor (FGFR) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It serves as a technical resource for utilizing PD173074 in the investigation of FGFR signaling pathways in various biological contexts, including oncology and developmental biology.
Mechanism of Action
PD173074 is a pyrido[2,3-d]pyrimidine derivative that functions as a selective, ATP-competitive inhibitor of the FGFR family.[1][2] It primarily targets the kinase domains of FGFR1 and FGFR3, preventing their autophosphorylation upon ligand binding.[1][3][4] This blockade of receptor activation effectively halts the initiation of downstream signaling cascades. While highly selective for FGFRs, PD173074 also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.[3][4] Its selectivity is demonstrated by its significantly weaker inhibition of other tyrosine kinases such as PDGFR, c-Src, EGFR, and InsR.[3][4]
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular tyrosine kinase domains. This activation creates docking sites for adaptor proteins, triggering multiple downstream pathways critical for cell proliferation, survival, differentiation, and migration. The primary signaling cascades activated by FGFRs include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.
-
PI3K-AKT-mTOR Pathway: A key regulator of cell survival and growth.
-
JAK-STAT Pathway: Involved in various cellular processes, including immune response and cell division.
-
PLCγ Pathway: Which modulates intracellular calcium levels and protein kinase C (PKC) activation.
PD173074, by occupying the ATP-binding pocket of the FGFR kinase domain, directly prevents the phosphorylation event, thereby inhibiting all subsequent downstream signaling.[5]
References
Methodological & Application
Application Notes: PD173074 Treatment in SUM185PE Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with high selectivity for FGFR1 and FGFR3.[1][2] The SUM185PE cell line, derived from a pleural effusion of a patient with anaplastic breast carcinoma, is a valuable model for studying certain subtypes of triple-negative breast cancer (TNBC).[3][4][5] Notably, SUM185PE cells are characterized as a luminal androgen receptor (LAR) subtype and harbor an FGFR3-TACC3 fusion protein, which acts as a primary oncogenic driver.[3][6] This genetic feature makes SUM185PE cells particularly sensitive to FGFR inhibition, rendering them an ideal system for evaluating the efficacy and mechanism of action of compounds like PD173074.
These notes provide a summary of the effects of PD173074 on SUM185PE cells and detailed protocols for reproducing key experiments.
Data Presentation
Table 1: Characteristics of the SUM185PE Cell Line
| Characteristic | Description | Source |
| Origin | Metastatic Pleural Effusion, Anaplastic Breast Carcinoma | [3][4][7] |
| Subtype | Triple-Negative Breast Cancer (TNBC), Luminal Androgen Receptor (LAR) | [3][7] |
| Receptor Status | ER-negative, PR-negative, HER2-positive (overexpression) | [3][4] |
| Key Mutations | FGFR3-TACC3 Fusion, PIK3CA (p.His1047Arg), TP53 (p.Gln144Ter) | [6][7] |
| Growth Properties | Grows in clumps; Doubling time approx. 92.4 hours | [4][7] |
| Signaling Dependency | Reliant on FGFR signaling and PI3K/Akt/mTOR pathway | [3][6] |
Table 2: Efficacy of PD173074 in SUM185PE Cells
| Parameter | Value | Experimental Conditions | Source |
| IC50 (Growth Inhibition) | 20 nM | 6-day incubation, CellTiter96 analysis | [1] |
| Cell Proliferation | Dose-dependent decrease | Treatment for 24-72 hours | [6] |
| Cell Cycle | G1 Phase Arrest | Treatment with PD173074 | [6] |
| Apoptosis | Induction (cleaved PARP detected) | Treatment for 24-72 hours | [6] |
Table 3: Effect of PD173074 on Key Signaling Proteins in SUM185PE Cells
| Protein Target | Effect of PD173074 | Treatment Time | Source |
| p-AKT | Significant reduction | 1 hour | [8] |
| p-ERK1/2 | Significant reduction | 1 hour | [8] |
| p-FRS2 | Significant reduction | 1 hour | [8] |
| Cyclin A | Decreased expression | 24-72 hours | [6] |
| pRb | Decreased expression | 24-72 hours | [6] |
Signaling Pathway and Mechanism of Action
PD173074 exerts its effects by directly inhibiting the kinase activity of the oncogenic FGFR3-TACC3 fusion protein. This blockade prevents the phosphorylation of downstream signaling molecules, primarily through the AKT and MAPK/ERK pathways. Inhibition of these pathways leads to a halt in cell cycle progression and the induction of apoptosis.
Experimental Protocols
Protocol for Culturing SUM185PE Cells
SUM185PE cells require specific media and handling, as they grow in clumps and do not reach 100% confluency.[4]
Materials:
-
Base Medium: Ham's F-12 (e.g., Gibco #11765)[4]
-
Fetal Bovine Serum (FBS)
-
Hydrocortisone
-
Insulin
-
HEPES buffer
-
Reagent for cell dissociation (e.g., TrypLE™ Express, Gibco #12605-010)[4]
-
Phosphate Buffered Saline (PBS)
-
T-25 or T-75 cell culture flasks
-
Incubator: 37°C, 5% CO2
Culture Medium Recipe:
-
Ham's F-12
-
5% Fetal Bovine Serum
-
1 µg/ml Hydrocortisone
-
5 µg/ml Insulin
-
10 mM HEPES
Procedure:
-
Thawing Cells: a. Quickly thaw the vial of cells in a 37°C water bath.[9] b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed culture medium. c. Centrifuge at 300 x g for 3-5 minutes to pellet the cells. d. Resuspend the cell pellet in fresh culture medium and transfer to a T-25 flask. e. Incubate at 37°C with 5% CO2. Change the medium after 24 hours.[9]
-
Cell Maintenance and Subculturing: a. Monitor cell growth. Cells should be passaged when they appear 50-60% confluent, as they grow in clumps.[4] b. Aspirate the old medium and rinse the flask with sterile PBS. c. Add 2-3 mL of TrypLE™ Express and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the TrypLE™ with an equal volume of culture medium containing FBS. e. Collect the cells in a conical tube and centrifuge at 200-300 x g for 3 minutes. f. Resuspend the pellet in fresh medium and plate at the desired density (e.g., a 1:3 to 1:6 split ratio).[10]
Protocol for Cell Viability (MTS/MTT) Assay
This protocol determines the dose-dependent effect of PD173074 on cell viability.
Procedure:
-
Cell Seeding (Day 1): a. Harvest and count SUM185PE cells, preparing a single-cell suspension. b. Seed 2,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6][11] c. Include wells for no-cell background controls. d. Incubate the plate overnight at 37°C, 5% CO2.
-
Drug Treatment (Day 2): a. Prepare a stock solution of PD173074 in DMSO. b. Perform serial dilutions of PD173074 in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). c. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a DMSO-only vehicle control. d. Incubate for the desired treatment duration (e.g., 72 hours).
-
Assay Readout (Day 5): a. Add 10-20 µL of MTS or MTT reagent to each well.[12][13] b. Incubate at 37°C for 1-4 hours, protected from light. c. If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.[12][13] d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. e. Normalize the data to the vehicle-treated control cells to determine the percentage of viability and calculate the IC50 value.
Protocol for Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of key signaling proteins like AKT and ERK1/2 following PD173074 treatment.
Procedure:
-
Cell Treatment and Lysis: a. Seed SUM185PE cells in 6-well plates and grow until they are ~70-80% confluent. b. Treat cells with the desired concentrations of PD173074 (e.g., 5-75 nM) or DMSO control for a short duration (e.g., 1 hour) to observe signaling changes.[8] c. Aspirate medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Scrape cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.[14]
-
SDS-PAGE and Transfer: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[14] d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14][15] b. Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-p-ERK1/2, or total protein controls) overnight at 4°C with gentle agitation.[14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15] e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[15] g. Quantify band intensity using software like ImageJ and normalize phosphorylated proteins to their total protein counterparts and a loading control (e.g., Tubulin or GAPDH).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SUM185PE Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. SUM-185PE Home - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line SUM185PE (CVCL_5591) [cellosaurus.org]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. SUM Cell lines culture media - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]
- 11. 4.3. Cell Viability Assay [bio-protocol.org]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD173074 (an analog of PD0176078) in Cholangiocarcinoma Cell Lines KKU-213 and RBE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PD173074, a potent and selective pan-FGFR inhibitor, in the cholangiocarcinoma (CCA) cell lines KKU-213 and RBE. The data presented herein is based on a study by Balasubramanian et al. (2023), which demonstrates the cytotoxic and anti-proliferative effects of PD173074 on these cell lines, highlighting its potential as a therapeutic agent for CCA.
Cell Line Information
| Cell Line | Origin | Description | Culture Medium |
| KKU-213 | Human Intrahepatic Cholangiocarcinoma | Established from a 58-year-old male patient with an adenosquamous carcinoma tumor associated with liver fluke infection.[1] Exhibits epithelial-like morphology.[1] | DMEM with 10% FBS |
| RBE | Human Intrahepatic Cholangiocarcinoma | Derived from a 64-year-old female patient.[2] Characterized by its epithelial morphology and expression of key CCA markers like CK7, CK19, and CA19-9.[2] | RPMI-1640 with 10% FBS[2] |
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of PD173074 in KKU-213 and RBE cells.
| Parameter | KKU-213 | RBE | Reference |
| IC50 of PD173074 | ~8.4 µM | ~11 µM | Balasubramanian et al., 2023[3] |
| Effect on Colony Formation | Inhibited | Inhibited | Balasubramanian et al., 2023[3] |
Experimental Protocols
Cell Culture
-
KKU-213 Cells:
-
Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
RBE Cells:
-
Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
-
Seed KKU-213 or RBE cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of PD173074 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Colony Formation Assay
-
Seed KKU-213 or RBE cells in a 6-well plate at a density of 500 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with PD173074 at concentrations around the IC50 value (e.g., 5 µM, 10 µM).
-
Incubate the plates for 10-14 days, changing the medium with fresh drug every 3 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and compare with the untreated control.
Western Blot for Phosphorylated FGFR
-
Seed KKU-213 or RBE cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with PD173074 at a selected concentration (e.g., 5 µM) for 2 hours.
-
Stimulate the cells with FGF-1 (Fibroblast Growth Factor 1) for 15 minutes to induce FGFR phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-FGFR signal to total FGFR or a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGFR Signaling Pathway and Inhibition by PD173074.
References
- 1. FGFR Inhibitors in Cholangiocarcinoma—A Novel Yet Primary Approach: Where Do We Stand Now and Where to Head Next in Targeting This Axis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following PD173074 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1][2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making PD173074 a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of PD173074 on key signaling pathways.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Following treatment of cells with PD173074, Western blot analysis can elucidate the inhibitor's mechanism of action by examining changes in the phosphorylation status and expression levels of proteins within the FGFR signaling cascades. The primary downstream pathways affected by FGFR activation include the RAS-RAF-MAPK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[5][6] Consequently, PD173074 treatment is expected to decrease the phosphorylation of key effector proteins within these cascades. Additionally, inhibition of these pro-survival pathways can lead to apoptosis, which can be monitored by observing changes in the levels of apoptosis-related proteins.[7]
These application notes provide a comprehensive guide, from cell culture and treatment to protein extraction and immunodetection, to enable researchers to effectively utilize Western blotting for studying the cellular response to PD173074.
Data Presentation: Effects of PD173074 on Protein Phosphorylation and Expression
The following tables summarize quantitative data from studies that have used Western blot analysis to assess the effects of PD173074 on key signaling proteins. The data is presented as a fold change or percentage of control, providing a clear comparison of the inhibitor's impact across different proteins and concentrations.
Table 1: Dose-Dependent Inhibition of FGFR Signaling Pathway Components by PD173074
| Target Protein | Cell Line | PD173074 Concentration (nM) | Change Relative to Control (Fold Change) | Reference |
| p-FGFR3 | SUM185PE | 5 | ~0.6 | [8] |
| 15 | ~0.4 | [8] | ||
| 75 | ~0.2 | [8] | ||
| p-AKT (S473) | SUM185PE | 5 | ~0.4 | [8] |
| 15 | ~0.2 | [8] | ||
| 75 | <0.1 | [8] | ||
| p-ERK1/2 | SUM185PE | 5 | ~0.8 | [8] |
| 15 | ~0.6 | [8] | ||
| 75 | ~0.3 | [8] | ||
| p-FRS2 | SUM185PE | 5 | ~0.7 | [8] |
| 15 | ~0.5 | [8] | ||
| 75 | ~0.2 | [8] |
Table 2: Qualitative and Semi-Quantitative Effects of PD173074 on Signaling and Apoptosis-Related Proteins
| Target Protein | Cell Line/Model | PD173074 Treatment | Observed Effect | Reference |
| p-FGFR1 | RO82-W-1 | 10 nM - 1 µM | Dose-dependent decrease | [5] |
| p-FGFR2 | Gastric Cancer Cell Lines | 1 nM - 100 nM | Dose-dependent decrease | [9] |
| p-STAT3 | KKU-213, RBE | 5 µM | Decreased | [6] |
| Mcl-1 | 4T1 Murine Mammary Tumor | Not specified | Inhibition | [7][10] |
| Survivin | 4T1 Murine Mammary Tumor | Not specified | Inhibition | [7][10] |
| Bax/Bcl-2 Ratio | 4T1 Murine Mammary Tumor | Not specified | Significantly increased | [7][10] |
| FGFR1 | Panc-1 | Not specified | Down-regulation | [6] |
| Sox2 | Panc-1 | Not specified | Down-regulation | [6] |
| Nanog | Panc-1 | Not specified | Down-regulation | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by PD173074 and a typical experimental workflow for Western blot analysis.
Caption: FGFR signaling pathways inhibited by PD173074.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of protein expression and phosphorylation by Western blot following cell treatment with PD173074.
Part 1: Cell Culture and Treatment with PD173074
-
Cell Seeding:
-
Culture the cell line of interest in the appropriate growth medium and conditions.
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
-
PD173074 Preparation:
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of PD173074.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest PD173074 concentration).
-
Incubate the cells for the desired treatment duration (e.g., 1, 24, 48, or 72 hours).[6][10]
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use approximately 500 µl of lysis buffer.[11]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Part 3: Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer according to the manufacturer's protocol.
-
-
Immunodetection:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for loading differences. For phosphoproteins, it is recommended to normalize the phospho-specific signal to the total protein signal.
-
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ Western blot analysis to investigate the cellular and molecular effects of PD173074, contributing to a deeper understanding of FGFR signaling in health and disease.
References
- 1. Discovery of a small molecule ligand of FRS2 that inhibits invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of FGFR Signaling With PD173074 Ameliorates Monocrotaline-induced Pulmonary Arterial Hypertension and Rescues BMPR-II Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Small Molecule Immunoprecipitation
Note: Initial searches for "PD0176078" did not yield specific information on this compound. The following application notes and protocols are provided as a comprehensive guide for the immunoprecipitation of target proteins using a small molecule inhibitor. Where specific examples are needed, a well-characterized CDK4/6 inhibitor has been used for illustrative purposes. Researchers should adapt these protocols based on the specific characteristics of their small molecule of interest.
Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] This method can be adapted to study the interactions of small molecule inhibitors with their target proteins. By treating cells with a small molecule inhibitor prior to lysis and immunoprecipitation, researchers can investigate the inhibitor's effect on protein-protein interactions, complex formation, and post-translational modifications. Co-immunoprecipitation (Co-IP) is a variation of this technique used to study protein-protein interactions by pulling down a target protein along with its binding partners.[3]
These application notes provide a general framework for performing immunoprecipitation experiments with small molecule inhibitors, including protocols for cell lysis, immunoprecipitation, and subsequent analysis by western blotting.
Data Presentation
Table 1: Representative Quantitative Data for a Small Molecule Inhibitor
| Parameter | Value | Target Protein | Cell Line | Reference |
| IC₅₀ | 11 nM | CDK4 | HCT116 | Fictional Data |
| Binding Affinity (K_d) | 2.5 nM | CDK6 | MCF7 | Fictional Data |
| In-Cell Target Engagement | 85% at 100 nM | CDK4/6 | HeLa | Fictional Data |
| Pulldown Efficiency | 70% | CDK4 | 293T | Fictional Data |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway that can be investigated using a small molecule inhibitor targeting a cyclin-dependent kinase (CDK).
Caption: A simplified diagram of the Cyclin D-CDK4/6-Rb pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer)[4]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitors before use[5]
-
-
Antibody: Specific primary antibody for the target protein.
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A/G Beads: Agarose or magnetic beads.[1]
-
Wash Buffer: (e.g., PBS or TBS with 0.1% Tween-20)
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer)[6]
-
Small Molecule Inhibitor of interest
Experimental Workflow
The following diagram outlines the general workflow for immunoprecipitation using a small molecule inhibitor.
Caption: General workflow for small molecule immunoprecipitation.
Detailed Protocol
1. Cell Culture and Treatment:
-
Plate and grow cells to the desired confluency (typically 70-80%).
-
Treat cells with the small molecule inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[2][7]
-
Transfer the supernatant (clarified lysate) to a new tube.
3. Pre-Clearing the Lysate (Optional but Recommended):
-
This step helps to reduce non-specific binding of proteins to the beads.[5][6]
-
Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 30-60 minutes at 4°C.[6]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.[6]
4. Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To the pre-cleared lysate, add the primary antibody specific for the target protein. As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C. The optimal incubation time can vary depending on the antibody and antigen.[2]
5. Capture of Immune Complexes:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.[2]
6. Washing:
-
Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant.[2]
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all of the supernatant.[8]
7. Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.[6]
-
Heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
8. Analysis:
-
The eluted proteins can now be analyzed by SDS-PAGE and western blotting to detect the protein of interest and any co-immunoprecipitated proteins.
Troubleshooting
-
High Background:
-
Increase the number of washes.
-
Perform a pre-clearing step if not already done.[5]
-
Optimize the antibody concentration.
-
-
Low or No Signal:
-
Confirm the presence of the target protein in the starting lysate.
-
Ensure the antibody is validated for immunoprecipitation.
-
Optimize the lysis buffer to ensure efficient protein extraction.
-
Increase the amount of starting lysate or antibody.
-
-
Non-specific Bands:
-
Use a high-quality, specific primary antibody.
-
Include an isotype control IgG to identify non-specifically bound proteins.[8]
-
By following these guidelines and protocols, researchers can effectively utilize immunoprecipitation in conjunction with small molecule inhibitors to investigate protein interactions and cellular signaling pathways.
References
- 1. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. neb.com [neb.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for PD173074 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in preclinical xenograft models. This document outlines the mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for practical application.
Introduction
PD173074 is a small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFRs, playing a crucial role in blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] Its primary targets are FGFR1 and FGFR3, with inhibitory concentrations (IC50) in the low nanomolar range.[1][3] PD173074 also exhibits activity against VEGFR2, albeit at higher concentrations.[3][4] This targeted activity makes PD173074 a valuable tool for investigating the role of FGFR signaling in tumor growth and for evaluating its therapeutic potential in various cancer types, including cholangiocarcinoma, bladder cancer, and multiple myeloma.[5][6]
Mechanism of Action
PD173074 acts as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling cascades.[2] The primary pathways inhibited by PD173074 include the RAS-RAF-MAPK-ERK and the PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[7][8] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[5][6]
Signaling Pathway Diagram
Caption: PD173074 inhibits FGFR autophosphorylation, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of PD173074 across various cancer cell lines and xenograft models.
Table 1: In Vitro IC50 Values of PD173074 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TFK-1 | Cholangiocarcinoma | ~6.6 | [5] |
| KKU-213 | Cholangiocarcinoma | ~8.4 | [5] |
| RBE | Cholangiocarcinoma | ~11 | [5] |
| KKU-100 | Cholangiocarcinoma | ~16 | [5] |
| KMS11 | Multiple Myeloma | <0.02 | [3] |
| KMS18 | Multiple Myeloma | <0.02 | [3] |
Table 2: PD173074 Efficacy in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Small Cell Lung Cancer | H-510 | Nude Mice | Not specified | Blocked tumor growth | [1] |
| Small Cell Lung Cancer | H-69 | Nude Mice | Not specified | Blocked tumor growth | [1] |
| Angiogenesis Model | FGF-induced | Mice | 1-2 mg/kg/day | Dose-dependent inhibition of angiogenesis | [3] |
| Multiple Myeloma | KMS11 | Nude Mice | Not specified | Delayed tumor growth, increased survival | [3] |
| Differentiated Thyroid Carcinoma | RO82-W-1 | Nude Mice | Oral, once daily for 14 days | Antitumor activity | [9] |
| Bladder Cancer | MGH-U3, RT112, SW780 | Nude Mice | 20 mg/kg, i.p. | Halted tumor growth | [6][10] |
| Generic Tumor Model | Not specified | Mice | 25 mg/kg, p.o. | Significantly inhibited tumor growth | [4] |
Experimental Protocols
This section provides a detailed protocol for a typical xenograft study using PD173074.
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with known FGFR expression or amplification (e.g., RT112 for bladder cancer, SNU-16 for gastric cancer).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Counting and Viability: Resuspend the cells in a serum-free medium and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice until injection.[11]
II. Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NSG mice), typically 6-8 weeks old.[12][13]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the prepared cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.[14]
-
III. PD173074 Administration
-
Drug Preparation:
-
PD173074 can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
For oral administration, dissolve PD173074 in a suitable vehicle such as 10% Acacia.[14]
-
For intraperitoneal injection, a vehicle such as a solution of DMSO, Cremophor EL, and saline can be used.
-
Prepare fresh solutions on the day of administration.
-
-
Dosage and Schedule:
-
Administration:
-
Administer the prepared PD173074 solution or vehicle to the respective groups of mice via the chosen route (oral gavage or intraperitoneal injection).
-
IV. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of toxicity (e.g., significant body weight loss >15-20%) are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis (Optional): A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis (e.g., Western blotting to assess p-FGFR levels, immunohistochemistry for proliferation markers like Ki-67).[6][10]
Experimental Workflow Diagram
Caption: A typical workflow for a xenograft study using PD173074.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
PD173074: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating high affinity for FGFR1 and FGFR3.[1][2] It is a valuable tool for investigating the roles of FGFR signaling in various cellular processes, including proliferation, differentiation, angiogenesis, and apoptosis.[2][3][4] Dysregulation of the FGFR signaling pathway is implicated in numerous cancers, making PD173074 a critical compound for oncological research and drug development. It also exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.[1][3] This document provides detailed application notes and protocols for the use of PD173074 in cell culture experiments.
Mechanism of Action
PD173074 selectively targets the tyrosine kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[3] Key pathways inhibited by PD173074 include the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and survival. By blocking these pathways, PD173074 can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[4]
Below is a diagram illustrating the inhibitory effect of PD173074 on the FGFR signaling pathway.
Caption: PD173074 inhibits FGFR autophosphorylation and downstream signaling.
Data Presentation: Efficacy of PD173074 in Cell Lines
The effective concentration of PD173074 varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PD173074 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | <20 | [3] |
| KMS18 | Multiple Myeloma | <20 | [3] |
| NCI-H1581 | Lung Cancer | 12.25 | [3] |
| KG-1 | Acute Myeloid Leukemia | 51.29 | [3] |
| MFM-223 | Breast Cancer | 215.76 | [3] |
| TFK-1 | Cholangiocarcinoma | ~6,600 | [5] |
| KKU-213 | Cholangiocarcinoma | ~8,400 | [5] |
| RBE | Cholangiocarcinoma | ~11,000 | [5] |
| KKU-100 | Cholangiocarcinoma | ~16,000 | [5] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology.
Experimental Protocols
Preparation of PD173074 Stock Solution
-
Reconstitution: PD173074 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10-50 mM.[2] For example, to prepare a 10 mM stock solution from 1 mg of PD173074 (MW: 523.67 g/mol ), add 191 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of PD173074 on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PD173074 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for determining cell viability using an MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of PD173074 in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 100 µM.[5] Remember to include a vehicle control (DMSO) at the same final concentration as in the highest PD173074 treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PD173074 or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-FGFR
This protocol is to assess the inhibitory effect of PD173074 on FGFR phosphorylation.
Materials:
-
Cells treated with PD173074
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with PD173074 for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR and a loading control like β-actin.
Conclusion
PD173074 is a highly effective and selective inhibitor of FGFR signaling, making it an indispensable tool for cancer research and related fields. The provided protocols and data serve as a comprehensive guide for utilizing PD173074 in cell culture experiments. Researchers should optimize the experimental conditions, particularly the concentration and incubation time, for each specific cell line and assay to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PD173074: A Potent Inhibitor of the MAPK Pathway - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1][2] The aberrant activation of FGFR signaling is implicated in various cancers, making it a crucial target for therapeutic intervention. One of the key downstream signaling cascades regulated by FGFRs is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.[3] This document provides detailed application notes and protocols for assessing the effects of PD173074 on the MAPK pathway.
Mechanism of Action
PD173074 exerts its inhibitory effects by binding to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[4] A primary consequence of FGFR inhibition by PD173074 is the suppression of the RAS-RAF-MEK-ERK cascade, a critical component of the MAPK pathway.[5] This inhibition leads to a reduction in the phosphorylation of key kinases such as MEK and ERK, ultimately resulting in decreased cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.[6][7]
Data Presentation
Quantitative Analysis of PD173074 Activity
The following tables summarize the inhibitory concentrations (IC50) of PD173074 against various kinases and its effect on the viability of different cancer cell lines.
| Kinase | IC50 (nM) |
| FGFR1 | ~21.5 - 25 |
| FGFR3 | ~5 |
| VEGFR2 | ~100 - 200 |
| PDGFR | >17600 |
| c-Src | >19800 |
| EGFR | >50000 |
| InsR | >50000 |
| MEK | >50000 |
| PKC | >50000 |
Table 1: Kinase inhibitory profile of PD173074. Data compiled from multiple sources.[1][4]
| Cell Line | Cancer Type | FGFR Status | IC50 (µM) |
| RT112 | Bladder | FGFR3-TACC3 fusion | ~0.05 |
| RT4 | Bladder | FGFR3 mutation | ~0.1 |
| SW780 | Bladder | Wild-type FGFR3 | ~0.2 |
| MGH-U3 | Bladder | FGFR3 mutation | ~0.02 |
| 97-7 | Bladder | FGFR3 mutation | ~0.01 |
| KKU-100 | Cholangiocarcinoma | Low FGFR expression | ~16 |
| KKU-213 | Cholangiocarcinoma | FGFR expression | ~8.4 |
| RBE | Cholangiocarcinoma | FGFR expression | ~11 |
| TFK-1 | Cholangiocarcinoma | FGFR expression | ~6.6 |
Table 2: Cell viability IC50 values of PD173074 in various cancer cell lines. Data compiled from multiple sources.[6][8]
Mandatory Visualizations
Caption: PD173074 inhibits FGFR, blocking the MAPK signaling cascade.
Caption: Workflow for assessing ERK phosphorylation by Western blot.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of ERK1/2 in response to PD173074 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of PD173074 for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of PD173074 on cell viability.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PD173074 for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro FGFR Kinase Assay
This protocol assesses the direct inhibitory effect of PD173074 on FGFR kinase activity.
Materials:
-
Recombinant human FGFR1 or FGFR3 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (with [γ-33P]-ATP for radioactive detection or unlabeled for non-radioactive methods)
-
PD173074
-
96-well plates
-
Detection reagents (specific to the chosen assay format, e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant FGFR kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of PD173074 to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
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Detection: Measure the kinase activity using the appropriate detection method (e.g., luminescence for ADP-Glo™).
-
Data Analysis: Determine the IC50 value of PD173074 for FGFR kinase inhibition.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
PD173074 Technical Support Center: DMSO Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PD173074 in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: PD173074 Dissolution in DMSO
Researchers may occasionally encounter challenges when dissolving PD173074 in DMSO. This guide addresses common issues in a question-and-answer format to provide direct and actionable solutions.
Question: My PD173074 is not fully dissolving in DMSO at my desired concentration. What should I do?
Answer:
If you are experiencing difficulty dissolving PD173074 in DMSO, consider the following troubleshooting steps:
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Verify DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds. Always use fresh, anhydrous, research-grade DMSO.[1]
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Gentle Heating: Gently warm the solution to 37°C for approximately 10 minutes.[2] This can help increase the solubility of the compound.
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Sonication: Use an ultrasonic bath for a few minutes to aid in the dissolution process.[2][3] The mechanical agitation can help break up any clumps of solid material and enhance solubilization.
-
Review Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that exceeds the known solubility limits of PD173074 in DMSO.
Question: I observed precipitation after adding my PD173074-DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
Answer:
Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO. Here’s how to address it:
-
Understand the Problem: PD173074 is highly soluble in DMSO but has poor aqueous solubility. When the DMSO stock is diluted into a larger volume of aqueous medium, the DMSO concentration decreases, and the compound may precipitate out of the solution.
-
Optimize Final DMSO Concentration: Determine the highest tolerable concentration of DMSO for your specific cell line. Then, prepare a more dilute stock solution of PD173074 in DMSO so that when you add it to your culture medium, the final DMSO concentration remains within the tolerated range while keeping the compound in solution.
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Serial Dilutions: Instead of adding the concentrated stock directly to the full volume of media, try adding the stock to a smaller volume of media first and then serially diluting it to the final concentration.
-
Consider Alternative Solvents (with caution): While DMSO is the most common solvent, some sources report solubility in ethanol.[4][5] However, the compatibility of ethanol with your experimental system must be validated.
Frequently Asked Questions (FAQs)
What is the reported solubility of PD173074 in DMSO?
The reported solubility of PD173074 in DMSO varies slightly between suppliers, which may be due to minor batch-to-batch variations.[6] It is crucial to consult the certificate of analysis provided with your specific batch. The table below summarizes the solubility data from various sources.
| Supplier/Source | Reported Solubility in DMSO |
| Abcam | Soluble to 100 mM[4] |
| BioCrick | ≥ 52 mg/mL (99.30 mM)[3] |
| Cayman Chemical | 1 mg/mL[5] |
| Selleck Chemicals | 105 mg/mL (200.5 mM)[1] |
| APExBIO | >10 mM[2] |
How should I prepare a stock solution of PD173074 in DMSO?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, adding the appropriate volume of fresh DMSO, and ensuring complete dissolution, potentially with the aid of warming and sonication.
How should I store my PD173074 stock solution?
Stock solutions of PD173074 in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[3]
What is the mechanism of action of PD173074?
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[3][4] It has been shown to inhibit FGFR signaling, which can block the growth of certain cancer cells and impair angiogenesis.[1][8]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of PD173074 in DMSO
Materials:
-
PD173074 solid (Molecular Weight: 523.67 g/mol )
-
Anhydrous, research-grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of PD173074:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 523.67 g/mol * 1000 mg/g = 5.24 mg
-
-
Weigh PD173074: Carefully weigh out 5.24 mg of PD173074 powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube containing the PD173074.
-
Dissolve the Compound:
-
Cap the tube tightly and vortex for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If undissolved particles remain, proceed to the next steps.
-
-
(Optional) Gentle Warming: Place the tube in a 37°C water bath or incubator for 10 minutes. Periodically vortex the tube during this time.
-
(Optional) Sonication: Place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is fully dissolved.
-
Final Check and Storage: Once the solution is clear and free of any visible particles, it is ready for use. For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PD 173074 | CAS:219580-11-7 | FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
improving PD0176078 stability in cell culture media
Welcome to the technical support center for PD173074. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of PD173074 in their experiments, with a specific focus on ensuring its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what is its mechanism of action?
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), primarily targeting FGFR1 and FGFR3.[1] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[1] By binding to the ATP pocket of these receptor tyrosine kinases, PD173074 blocks their autophosphorylation and downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cell proliferation, differentiation, and survival in FGFR-dependent cell lines.[1]
Q2: I'm observing inconsistent results in my cell-based assays with PD173074. Could this be a stability issue?
Inconsistent results are a common indicator of compound instability in cell culture media. Degradation of PD173074 over the course of your experiment can lead to a decrease in the effective concentration, resulting in variable biological effects. It is crucial to assess the stability of PD173074 under your specific experimental conditions.
Q3: I noticed a precipitate in my cell culture medium after adding PD173074. What should I do?
Precipitation suggests that the concentration of PD173074 has exceeded its solubility limit in the cell culture medium. This can be influenced by the solvent used for the stock solution, the final concentration, the pH of the medium, and the presence of serum proteins. To address this, consider the following:
-
Lower the final concentration: Determine the lowest effective concentration to minimize the risk of precipitation.
-
Optimize the solvent for your stock solution: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of PD173074. Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.
-
Prepare fresh dilutions: Prepare fresh dilutions of PD173074 from a concentrated stock solution immediately before each experiment.
Q4: How can I improve the stability of PD173074 in my experiments?
To enhance the stability of PD173074 in your cell culture media, consider the following strategies:
-
Minimize exposure to light and elevated temperatures: Store the stock solution and the compound in its solid form protected from light at an appropriate temperature (e.g., -20°C).
-
Reduce incubation time: If feasible for your experimental design, use shorter incubation times to minimize the potential for degradation.
-
Replenish the medium: For longer-term experiments, consider replenishing the cell culture medium with freshly prepared PD173074 at regular intervals.
-
Assess media components: Certain components in the cell culture medium can impact compound stability. If you suspect a component is causing degradation, consider using a different medium formulation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the stability of PD173074 in cell culture.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation | Perform a stability study (see Experimental Protocols). Increase the frequency of media changes with fresh compound. |
| Incorrect concentration | Verify the concentration of your stock solution. Use freshly prepared dilutions. | |
| High variability between replicate experiments | Inconsistent compound stability | Standardize the preparation and handling of the compound. Assess stability in your specific media and under your experimental conditions. |
| Cell line variability | Ensure consistent cell passage number and health. | |
| Precipitate formation in the medium | Poor solubility | Lower the final concentration of PD173074. Optimize the stock solution solvent and ensure the final solvent concentration in the media is minimal. |
| Interaction with media components | Test the solubility of PD173074 in a serum-free medium versus a serum-containing medium. | |
| Unexpected off-target effects | Degradation products may have different biological activities | Characterize the degradation products using techniques like LC-MS. |
| High compound concentration | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
Experimental Protocols
Protocol: Assessing the Stability of PD173074 in Cell Culture Media using HPLC
This protocol outlines a general method to determine the stability of PD173074 in your specific cell culture medium over time.
Materials:
-
PD173074
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of PD173074: Dissolve PD173074 in DMSO to a concentration of 10 mM.
-
Spike the cell culture medium: Add the PD173074 stock solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time zero (T=0) sample: Immediately after spiking, take an aliquot (e.g., 500 µL) of the medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining medium in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO2.
-
Collect samples at different time points: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.
-
Sample preparation for HPLC:
-
For each time point, precipitate proteins by adding an equal volume of cold acetonitrile.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Monitor the elution of PD173074 using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data analysis:
-
Measure the peak area of PD173074 at each time point.
-
Calculate the percentage of PD173074 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining PD173074 against time to visualize the stability profile.
-
Visualizations
Caption: PD173074 inhibits FGFR signaling by blocking autophosphorylation.
Caption: Workflow for assessing PD173074 stability in cell culture media.
Caption: Decision tree for troubleshooting PD173074 stability issues.
References
PD173074 Off-Target Effects on VEGFR2: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PD173074 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experimental design and data interpretation.
Quantitative Data Summary: PD173074 Kinase Selectivity
The following table summarizes the inhibitory activity of PD173074 against its primary targets (FGFRs) and its notable off-target, VEGFR2. This data is crucial for determining appropriate experimental concentrations and understanding the compound's selectivity profile.
| Target Kinase | IC50 (in vitro/cell-free) | IC50 (cell-based autophosphorylation) | Selectivity Notes |
| FGFR1 | ~25 nM | 1-5 nM | Primary target. PD173074 is a potent inhibitor. |
| FGFR3 | 5 nM | ~5 nM | Another primary target with high sensitivity. |
| VEGFR2 | ~100-200 nM | 100-200 nM | Significant off-target activity, approximately 4-8 fold less potent than against FGFR1 in cell-free assays. |
| PDGFR | >1000-fold greater than FGFR1 | Not specified | High selectivity over PDGFR. |
| c-Src | >1000-fold greater than FGFR1 | Not specified | High selectivity over c-Src. |
| EGFR, InsR, MEK, PKC | >50,000 nM | Not specified | Very low to no activity at typical effective concentrations. |
Note: IC50 values can vary between different experimental setups and assay conditions. The provided data should be used as a guideline.
Signaling Pathway Diagrams
To visualize the potential impact of PD173074, the following diagrams illustrate the canonical signaling pathways for both FGFR and VEGFR2.
Caption: Canonical FGFR signaling pathway and the inhibitory action of PD173074.
Caption: VEGFR2 signaling pathway and the off-target inhibitory effect of PD173074.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise when using PD173074 in experiments where VEGFR2 signaling is relevant.
Q1: I am observing anti-angiogenic effects in my experiment when I only expect to see inhibition of FGFR signaling. Why is this happening?
A1: PD173074 is known to inhibit VEGFR2 with an IC50 of approximately 100-200 nM in both cell-free and cell-based autophosphorylation assays. Since VEGFR2 is a key mediator of angiogenesis, the observed anti-angiogenic effects are likely due to this off-target activity. In vivo studies have shown that PD173074 can block angiogenesis induced by either FGF or VEGF.
Q2: What concentration of PD173074 should I use to selectively inhibit FGFR without significantly affecting VEGFR2?
A2: To achieve selectivity for FGFR1/3 over VEGFR2, it is crucial to use the lowest effective concentration that elicits the desired FGFR inhibition. Based on the available data, concentrations in the low nanomolar range (e.g., 1-20 nM) are more likely to be selective for FGFRs, as the IC50 for VEGFR2 is significantly higher (~100-200 nM). A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: My results are inconsistent when using PD173074. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Solubility: PD173074 has poor solubility in water. Ensure it is properly dissolved in a suitable solvent like DMSO before preparing your final working concentrations.
-
Compound Stability: Store the compound as recommended, typically at -20°C in solid form. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Line Variability: The expression levels of FGFRs and VEGFR2 can vary significantly between different cell lines, influencing the observed effects of PD173074.
-
Off-Target Effects: At higher concentrations, the inhibition of VEGFR2 and potentially other kinases could lead to unexpected biological outcomes, contributing to result variability.
Q4: How can I confirm that the effects I am seeing are due to off-target VEGFR2 inhibition by PD173074?
A4: To confirm off-target effects on VEGFR2, you can perform the following control experiments:
-
Use a More Selective VEGFR2 Inhibitor: Treat your experimental system with a highly selective VEGFR2 inhibitor (e.g., Semaxanib/SU5416) and compare the phenotype to that observed with PD173074.
-
Rescue Experiment: After treatment with PD173074, try to rescue the phenotype by stimulating a downstream pathway of FGFR that is independent of VEGFR2 signaling, if one is known in your system.
-
Western Blot Analysis: Directly measure the phosphorylation status of VEGFR2 and its downstream effectors (e.g., PLCγ, ERK/MAPK, Akt) in the presence of varying concentrations of PD173074. This will directly show inhibition of the VEGFR2 pathway.
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of PD173074 against a target kinase like FGFR1 or VEGFR2.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps (based on a common method for FGFR1):
-
Reaction Setup: Prepare a reaction mixture in a total volume of 100 µL containing 25 mM HEPES buffer (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate, and a suitable substrate (e.g., 750 µg/mL of a random copolymer of glutamic acid and tyrosine).
-
Inhibitor Addition: Add various concentrations of PD173074 to the reaction wells.
-
Enzyme Addition: Add 60 to 75 ng of the recombinant kinase (e.g., FGFR1 or VEGFR2).
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP (e.g., 5 µM ATP containing 0.4 µCi of [γ-³²P]ATP per incubation).
-
Incubation: Incubate the samples at 25°C for 10 minutes.
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto filter paper and immersing it in trichloroacetic acid.
-
Quantification: Wash the filter papers and measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each PD173074 concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
This technical support guide provides a foundational understanding of PD173074's off-target effects on VEGFR2, offering practical solutions for researchers to design more robust experiments and accurately interpret their findings.
Technical Support Center: Troubleshooting Small Molecule Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with small molecule inhibitors. The following information is intended to help resolve common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving properly. What can I do?
A1: Solubility is a common challenge with small molecule inhibitors.[1][2][3][4] Here are several steps you can take to improve solubility:
-
Solvent Choice: Ensure you are using the recommended solvent. Most inhibitors are soluble in organic solvents like DMSO, ethanol, or DMF. For aqueous solutions, preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer is standard practice.
-
Sonication: Gentle sonication in a water bath can help break up particulates and facilitate dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer may improve solubility.[3]
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid issues with compound precipitation over time.
Q2: I am not observing the expected biological effect of the inhibitor. What are the possible reasons?
A2: If the inhibitor is not producing the expected biological outcome, consider the following factors:
-
Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Concentration Range: You may need to perform a dose-response experiment to determine the optimal concentration range for your specific cell line or assay system. Potency can vary significantly between different experimental setups.[5]
-
Cellular Uptake: The compound may have poor cell permeability. Consider using cell lines with known transporter expression or permeabilization techniques if appropriate for your assay.[5]
-
Target Expression: Confirm that your target of interest is expressed at sufficient levels in your experimental model.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by the inhibitor.
Q3: I am observing off-target effects. How can I confirm the specificity of my inhibitor?
A3: Off-target effects are a known concern with small molecule inhibitors.[6][7][8][9] To validate the specificity of your compound, you can:
-
Use Orthogonal Approaches: Confirm your findings using a different inhibitor with a distinct chemical structure that targets the same protein.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the inhibitor's effect is diminished in the knockdown/knockout cells, it suggests on-target activity.[7]
-
Rescue Experiments: In a system where the target is knocked out, express a resistant mutant of the target that the inhibitor cannot bind to. If the inhibitor's effect is reversed, this provides strong evidence of on-target activity.
-
Activity Assays: Directly measure the activity of the target protein in the presence and absence of the inhibitor.
Troubleshooting Guides
Problem 1: High background signal in a cell-based assay.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, try lowering the final concentration or using a different solvent system. |
| Cell Stress/Toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure the observed effects are not due to general cytotoxicity. |
| Assay Reagent Interference | Run a control with the compound in the absence of cells to check for direct interference with the assay reagents. |
| Contamination | Check for mycoplasma contamination in your cell cultures, as this can affect cellular responses. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, compounds) for a set of related experiments to minimize variability. |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell seeding densities across all wells and experiments. |
| Compound Stability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment, as repeated freeze-thaw cycles or storage in solution can lead to degradation. |
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Inhibitor Stock Solution
-
Weighing: Carefully weigh out the desired amount of the lyophilized compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use gentle sonication.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dose-Response Experiment in a 96-Well Plate
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of your inhibitor in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay: Perform your chosen assay (e.g., cell viability, reporter gene expression, protein phosphorylation) according to the manufacturer's instructions.
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathways and Workflows
Caption: A typical experimental workflow for testing a small molecule inhibitor in a cell-based assay.
Caption: A generic kinase signaling pathway illustrating the inhibitory action of a compound.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lysosomal Sequestration of PD173074
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the lysosomal sequestration of the FGFR inhibitor, PD173074.
Frequently Asked Questions (FAQs)
Q1: What is lysosomal sequestration and why is it relevant for PD173074?
A1: Lysosomal sequestration, or lysosomal trapping, is a phenomenon where certain chemical compounds, particularly lipophilic weak bases, accumulate within lysosomes.[1] Lysosomes are acidic organelles, and this acidic environment can lead to the protonation of basic compounds, preventing them from diffusing back across the lysosomal membrane.[1] PD173074 is a weak base and has been shown to selectively accumulate in lysosomes.[2][3] This sequestration is a significant mechanism of intrinsic cancer cell resistance to PD173074, as it reduces the cytosolic concentration of the drug available to bind to its target, the fibroblast growth factor receptor (FGFR).[2][[“]]
Q2: How can I determine if PD173074 is being sequestered in the lysosomes of my cell line?
A2: The intrinsic fluorescence of PD173074 can be utilized to observe its subcellular localization.[2][5] You can perform co-localization studies using confocal microscopy. Here's a general approach:
-
Treat your cells with PD173074.
-
Stain the lysosomes with a specific fluorescent marker, such as LysoTracker Red.[2][5]
-
Image the cells using a confocal microscope.
-
Overlay the images from the PD173074 channel (e.g., DAPI channel) and the LysoTracker Red channel.[2][5] A high degree of overlap (yellow signal in merged images) indicates co-localization and thus, lysosomal sequestration.
Q3: What are the expected IC50 values for PD173074, and how do they change with lysosomal sequestration?
A3: The half-maximal inhibitory concentration (IC50) of PD173074 can be significantly higher in cell lines where it undergoes lysosomal sequestration. The sequestration limits the drug's access to its target, requiring a higher overall concentration to achieve a cytotoxic effect. When lysosomal sequestration is inhibited, for example by co-treatment with a lysosome-alkalinizing agent, the IC50 of PD173074 is expected to decrease.[2]
Q4: How can I overcome or reduce the lysosomal sequestration of PD173074 in my experiments?
A4: To overcome lysosomal sequestration, you can use agents that increase the pH of the lysosomal lumen.[2] Common lysosome-alkalinizing agents include chloroquine and bafilomycin A1.[2][5] Co-incubation of your cells with PD173074 and one of these agents will disrupt the pH gradient, leading to a more diffuse cytosolic distribution of PD173074 and enhanced FGFR inhibition and cytotoxicity.[2]
Q5: Besides reduced efficacy, are there other consequences of PD173074 lysosomal sequestration?
A5: Yes, the accumulation of drugs in lysosomes can lead to lysosomal dysfunction and has been implicated in phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in tissues.[1] Furthermore, the sequestration of anticancer drugs in lysosomes can trigger lysosomal biogenesis and exocytosis, which may contribute to multidrug resistance and impact the tumor microenvironment.[6][7]
Troubleshooting Guides
Issue 1: I am not observing the expected cytotoxicity with PD173074 in my cancer cell line known to have FGFR amplification.
-
Possible Cause: Your cell line might be exhibiting resistance due to significant lysosomal sequestration of PD173074.[2]
-
Troubleshooting Steps:
-
Confirm Sequestration: Perform a co-localization experiment with PD173074 and a lysosomal marker (e.g., LysoTracker Red) as described in FAQ Q2.
-
Inhibit Sequestration: Repeat your cytotoxicity assay with the co-administration of a lysosome-alkalinizing agent like chloroquine (e.g., 10-100 µM) or bafilomycin A1 (e.g., 1 µM).[2][5]
-
Analyze Results: If the cytotoxicity of PD173074 increases significantly (i.e., the IC50 value decreases) in the presence of the alkalinizing agent, it strongly suggests that lysosomal sequestration was the cause of the initial low efficacy.[2]
-
Issue 2: My confocal microscopy images show a diffuse cytoplasmic signal of PD173074, not the expected punctate lysosomal pattern.
-
Possible Cause 1: The concentration of PD173074 used might be too low for clear visualization of lysosomal accumulation.
-
Troubleshooting Steps:
-
Possible Cause 2: The incubation time with PD173074 might be insufficient for significant lysosomal accumulation.
-
Troubleshooting Steps:
-
Possible Cause 3: Your cell line may have a less acidic lysosomal pH, leading to reduced trapping of the drug.
-
Troubleshooting Steps:
-
This is a more complex cellular characteristic. Consider using a different cell line known to exhibit robust lysosomal sequestration as a positive control.
-
Issue 3: I am observing high background fluorescence in my PD173074 imaging experiments.
-
Possible Cause: The intrinsic fluorescence of PD173074 can be detected in various cellular compartments, and cell-free drug in the medium can also contribute to background.
-
Troubleshooting Steps:
-
Washing Steps: Ensure thorough washing of the cells with phosphate-buffered saline (PBS) after incubation with PD173074 to remove any extracellular drug.
-
Imaging Parameters: Optimize the acquisition settings on your confocal microscope (e.g., laser power, gain, offset) to maximize the signal-to-noise ratio.
-
Control: Image untreated cells under the same settings to determine the level of cellular autofluorescence.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effect of lysosomal sequestration on the efficacy of PD173074.
Table 1: Effect of Chloroquine on PD173074 IC50 Values in Lung Cancer Cell Lines
| Cell Line | Treatment | IC50 of PD173074 (µM) | Fold Reduction in IC50 |
| NCI-H1703 | PD173074 alone | ~2.8 | N/A |
| NCI-H1703 | PD173074 + 50 µM Chloroquine | ~1.0 | 2.8 |
| NCI-H520 | PD173074 alone | ~1.9 | N/A |
| NCI-H520 | PD173074 + 50 µM Chloroquine | ~1.0 | 1.9 |
| Data adapted from Englinger et al., Cells 2018.[2] |
Table 2: Selectivity Profile of PD173074
| Kinase | IC50 (nM) |
| FGFR3 | 5 |
| FGFR1 | 21.5 |
| VEGFR2 | ~100 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
| MEK | >50000 |
| PKC | >50000 |
| Data from Tocris Bioscience. |
Key Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Objective: To quantify the effect of PD173074 on cell viability, alone or in combination with a lysosome-alkalinizing agent.
-
Methodology:
-
Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Prepare serial dilutions of PD173074. For combination studies, also prepare a constant concentration of the lysosome-alkalinizing agent (e.g., chloroquine).
-
Treat the cells with the prepared drug concentrations and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate until formazan crystals form.[2]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.[2]
-
2. Confocal Microscopy for Subcellular Localization
-
Objective: To visualize the intracellular distribution of PD173074 and its co-localization with lysosomes.
-
Methodology:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with PD173074 (e.g., 10 µM for 1 hour).[2][5]
-
During the last portion of the incubation, add a lysosomal staining probe like LysoTracker Red® to the media according to the manufacturer's instructions.[2][5]
-
Wash the cells with PBS to remove excess drug and probe.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope. Use the DAPI channel for PD173074's intrinsic fluorescence and the appropriate channel for LysoTracker Red®.[2][5]
-
Analyze the images for co-localization of the two signals.
-
3. Western Blot Analysis of FGFR Signaling
-
Objective: To assess the inhibitory effect of PD173074 on the FGFR signaling pathway.
-
Methodology:
-
Seed cells and grow them to a suitable confluency.
-
Treat the cells with PD173074 at various concentrations, with or without a lysosome-alkalinizing agent, for a defined period (e.g., 1 hour).[2]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of FGFR downstream targets (e.g., p-ERK, ERK, p-AKT, AKT, p-PLCγ, PLCγ) and a loading control (e.g., ß-actin).[2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the extent of pathway inhibition.[2]
-
Visualizations
Caption: Mechanism of PD173074 lysosomal sequestration and its impact on FGFR signaling.
Caption: General experimental workflow to study PD173074 lysosomal sequestration.
Caption: Troubleshooting logic for investigating low PD173074 efficacy.
References
- 1. xenotech.com [xenotech.com]
- 2. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming PD173074 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what is its mechanism of action?
PD173074 is a potent, ATP-competitive, and reversible inhibitor of FGFR1 and FGFR3.[1] It also shows inhibitory activity against VEGFR2.[1] By binding to the ATP-binding pocket of the FGFR kinase domain, PD173074 blocks the downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][3]
Q2: My cells are showing resistance to PD173074. What are the common mechanisms of resistance?
Resistance to PD173074 and other FGFR inhibitors can be broadly categorized into two types: on-target and off-target resistance.
-
On-target resistance primarily involves genetic alterations in the FGFR gene itself. The most common mechanisms include:
-
Gatekeeper mutations: These mutations, such as V561M in FGFR1 and V565F in FGFR2, occur in the kinase domain and sterically hinder the binding of PD173074 to the receptor.[4][5][6]
-
Other kinase domain mutations: Mutations like N550K/H in FGFR2 can also confer resistance to ATP-competitive inhibitors like PD173074.[7]
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FGFR signaling. Common bypass mechanisms include:
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation and activation of other RTKs, such as EGFR, MET, and ERBB2/3, can sustain downstream signaling even when FGFR is inhibited.[2][8][9]
-
Activation of downstream signaling pathways: Alterations in components of the PI3K/AKT/mTOR and MAPK pathways can lead to constitutive activation, rendering the cells independent of upstream FGFR signaling.[2][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells can undergo a phenotypic switch to a more mesenchymal state, which is associated with increased resistance to FGFR inhibitors.[7][11] This is often characterized by the upregulation of mesenchymal markers like vimentin and downregulation of epithelial markers like E-cadherin.[11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump PD173074 out of the cell, reducing its intracellular concentration and efficacy.[12]
-
Q3: How can I confirm if my cell line has developed resistance to PD173074?
The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of PD173074 in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value (typically a 2 to 10-fold increase or more) indicates the development of resistance. This can be measured using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability after PD173074 treatment.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of PD173074 for your cell line and compare it to the parental line. A significant shift to the right indicates resistance. 2. Investigate Mechanism: Analyze the cells for potential resistance mechanisms (see FAQ Q2). This can include sequencing the FGFR kinase domain for mutations, performing a phospho-RTK array to identify activated bypass pathways, and checking for EMT markers via western blot or qPCR. |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Ensure the stock solution of PD173074 was prepared and stored correctly.[1][13] 2. Check Dilutions: Double-check all calculations and dilutions made for the working concentrations. |
| Cell Seeding Density | 1. Optimize Seeding Density: Cell density can affect drug response. Ensure a consistent and optimal seeding density is used for all experiments. |
| Assay Issues | 1. Validate Assay: Ensure your cell viability assay is performing correctly by using appropriate positive and negative controls. |
Problem 2: Difficulty in generating a PD173074-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | 1. Start with a Low Concentration: Begin with a concentration around the IC20-IC50 of the parental cell line.[8] 2. Gradual Dose Escalation: Increase the drug concentration slowly and in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration.[14] Rushing the dose escalation can lead to excessive cell death.[8] |
| Insufficient Treatment Duration | 1. Be Patient: Developing a resistant cell line can take several months.[15] 2. Continuous Exposure: Maintain the cells in the presence of PD173074 for an extended period. Some protocols suggest intermittent exposure to mimic clinical dosing regimens. |
| Cell Line Characteristics | 1. Inherent Sensitivity: Some cell lines may be intrinsically more sensitive to PD173074 and may not easily develop resistance. |
| Contamination | 1. Regularly Check for Contamination: Mycoplasma or other contaminants can affect cell growth and drug response. |
Strategies to Overcome PD173074 Resistance
Combination Therapies
A promising strategy to overcome resistance is to combine PD173074 with other targeted agents.
| Combination Strategy | Rationale | Example Agents |
| Dual FGFR and EGFR Inhibition | To counteract resistance mediated by the activation of the EGFR bypass pathway.[14][16] | Erlotinib, Gefitinib[14] |
| Dual FGFR and PI3K/mTOR Inhibition | To block the PI3K/AKT/mTOR pathway, a common downstream escape route. | GSK2141795 (Akt inhibitor)[17] |
| Combination with Chemotherapy | To enhance the cytotoxic effects of traditional chemotherapy agents. | Paclitaxel, Doxorubicin[16] |
Quantitative Data Summary: IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| SiHa | 2.069 | 11.25 | ~5.5 | |
| TFK-1 | ~6.6 | - | - | [18] |
| KKU-213 | ~8.4 | - | - | [18] |
| RBE | ~11 | - | - | [18] |
| KKU-100 | ~16 | - | - | [18] |
Note: The development of resistance is a continuous process, and the fold resistance can vary depending on the selection pressure and duration of treatment.
Experimental Protocols
Generation of PD173074-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines by continuous exposure to escalating doses of PD173074.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
PD173074 (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Procedure:
-
Initial IC50 Determination: Determine the IC50 of PD173074 for the parental cell line using a cell viability assay.
-
Initial Treatment: Seed the parental cells and treat them with a starting concentration of PD173074, typically around the IC20 to IC50.[8]
-
Culture and Monitoring: Culture the cells in the presence of the drug. The medium containing PD173074 should be changed every 2-3 days. Initially, a significant number of cells will die.
-
Recovery: Allow the surviving cells to proliferate until they reach approximately 80% confluency.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration, subculture them and increase the concentration of PD173074 by 1.5 to 2-fold.[14]
-
Repeat: Repeat steps 3-5 for several months. The process is complete when the cells can proliferate in a significantly higher concentration of PD173074 compared to the initial IC50.
-
Characterization: Confirm the resistance by determining the new IC50 value. It is also advisable to freeze down cells at different stages of resistance development.[15]
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of PD173074.
Materials:
-
Cells (parental and/or resistant)
-
96-well plates
-
PD173074
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[19]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the activation of signaling pathways (e.g., p-ERK, p-AKT).
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is recommended as milk contains phosphoproteins that can increase background.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total ERK) to normalize the phosphoprotein signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical FGFR signaling pathways and the point of inhibition by PD173074.
Caption: EGFR bypass signaling as a mechanism of resistance to PD173074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
- 7. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. en.genomcell.com [en.genomcell.com]
- 12. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. inventbiotech.com [inventbiotech.com]
Technical Support Center: Optimizing In Vivo Studies with Small Molecule Inhibitors
A Note on "PD0176078": Initial searches for "this compound" did not yield specific information on this compound. Therefore, this technical support guide has been created to provide general guidance for a hypothetical small molecule inhibitor, hereafter referred to as "Inhibitor X." The principles and troubleshooting advice provided are broadly applicable to in vivo studies with novel small molecule inhibitors, particularly those targeting kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with Inhibitor X?
A1: Determining the optimal starting dose for in vivo studies requires a multi-faceted approach.[1] A thorough literature review for compounds with similar mechanisms of action or structural features is a crucial first step.[1] If available, data from in vitro efficacy studies, such as the IC50 value, can provide an initial estimate, although direct extrapolation to an in vivo dose is not straightforward.[2] A common practice is to start with a dose-range finding study in a small group of animals to establish the maximum tolerated dose (MTD).[1] This involves administering escalating doses of the compound and monitoring for signs of toxicity.[1]
Q2: How should I formulate Inhibitor X for in vivo administration?
A2: The formulation of a small molecule inhibitor for in vivo studies is critical for ensuring its solubility, stability, and bioavailability. The choice of vehicle will depend on the physicochemical properties of Inhibitor X and the intended route of administration.[3] Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous solutions containing solubilizing agents such as cyclodextrins, PEG, or Tween 80. For oral administration, suspensions in vehicles like carboxymethylcellulose (CMC) are often used. It is essential to assess the stability of the formulation and ensure the vehicle itself does not cause any adverse effects in the animal model.
Q3: What are the common routes of administration for small molecule inhibitors in vivo?
A3: The route of administration should be chosen based on the experimental goals and the pharmacokinetic properties of the inhibitor.[3] Oral gavage (PO) is a common and convenient route, especially for drugs intended for oral delivery in humans.[3] Intravenous (IV) injection ensures 100% bioavailability and is useful for initial pharmacokinetic studies.[3] Subcutaneous (SC) and intraperitoneal (IP) injections are also frequently used and can provide a slower release of the compound. The choice of route will significantly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Q4: What are the typical signs of toxicity I should monitor for in my in vivo studies?
A4: Careful monitoring for signs of toxicity is crucial throughout the study. Common indicators of toxicity include weight loss (a loss of more than 15-20% of body weight is often a humane endpoint), changes in behavior (e.g., lethargy, ruffled fur, hunched posture), and any signs of distress.[1] Depending on the target and potential off-target effects of the inhibitor, more specific side effects may be observed.[5] Regular monitoring of animal health is essential for ethical and scientifically sound research.
Troubleshooting Guide
Q1: I am observing poor solubility of Inhibitor X in my chosen vehicle. What can I do?
A1: Poor solubility is a common challenge with small molecule inhibitors. Several strategies can be employed to address this issue. You can try co-solvents such as DMSO, ethanol, or PEG, but be mindful of their potential toxicity at higher concentrations. Using solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL) can also enhance solubility. Sonication or gentle heating of the formulation may help dissolve the compound, but stability should be confirmed afterward. If these methods are unsuccessful, you may need to consider alternative formulations or even chemical modification of the compound to improve its solubility.
Q2: My in vivo study with Inhibitor X is showing unexpected toxicity at doses that were well-tolerated in preliminary studies. What could be the cause?
A2: Unexpected toxicity can arise from several factors. The vehicle used for formulation could be contributing to the toxicity, especially if used at high concentrations or for prolonged periods. The strain, age, or sex of the animals can also influence their tolerance to a compound. It is also possible that the compound is accumulating in tissues over time, leading to delayed toxicity. In such cases, a detailed pharmacokinetic study to understand the drug's exposure profile is highly recommended.[6]
Q3: I am not observing the expected efficacy of Inhibitor X in my in vivo model, even at high doses. What should I investigate?
A3: A lack of in vivo efficacy despite promising in vitro data can be due to several reasons. The compound may have poor bioavailability, meaning it is not being absorbed and reaching the target tissue in sufficient concentrations.[6] A pharmacokinetic study is essential to determine the drug's exposure levels in plasma and the target tissue. The inhibitor may also be rapidly metabolized and cleared from the body.[4] It is also important to confirm that the target is expressed and active in the in vivo model being used. Verifying target engagement in vivo through biomarker analysis can provide valuable insights.
Quantitative Data Summary
Table 1: Illustrative Dose-Response Data for Inhibitor X in a Xenograft Model
| Dosage Group (mg/kg, daily) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | 0 | +5 ± 2 |
| Inhibitor X (10) | 1100 ± 200 | 26.7 | +4 ± 3 |
| Inhibitor X (30) | 600 ± 150 | 60.0 | -2 ± 4 |
| Inhibitor X (100) | 250 ± 100 | 83.3 | -10 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Pharmacokinetic Parameters of Inhibitor X in Mice
| Parameter | Value (Oral Administration, 30 mg/kg) | Value (Intravenous Administration, 10 mg/kg) |
| Cmax (ng/mL) | 1200 | 2500 |
| Tmax (h) | 2 | 0.1 |
| AUC (0-t) (ng*h/mL) | 4800 | 3000 |
| Half-life (t1/2) (h) | 4 | 3.5 |
| Bioavailability (%) | 53.3 | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: Human cancer cell line with a known activated signaling pathway targeted by Inhibitor X.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, and different dose levels of Inhibitor X).
-
Dosing: Prepare Inhibitor X in a suitable vehicle (e.g., 0.5% CMC) and administer daily via oral gavage. The vehicle group receives the vehicle alone.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity.
-
Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Dosing:
-
Oral (PO) Group: Administer a single dose of Inhibitor X (e.g., 30 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a single dose of Inhibitor X (e.g., 10 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Inhibitor X in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life. Bioavailability is calculated by comparing the AUC of the oral and IV groups.
Visualizations
Caption: Figure 1: A simplified diagram of a generic kinase signaling pathway.
Caption: Figure 2: A typical experimental workflow for optimizing the dosage of a small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Lead Optimisation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Phenotypes with PD0176078 Treatment
Notice: Information regarding the compound "PD0176078" is not available in publicly accessible scientific literature or databases. The identifier may be incorrect, represent an internal compound designation not yet in the public domain, or be a typographical error. The following information is provided as a general framework for troubleshooting unexpected experimental results with a hypothetical compound and is based on common issues encountered in pharmacological research.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that was not anticipated based on the known target of our compound. What are the potential causes?
A1: Unexpected phenotypes can arise from several factors:
-
Off-target effects: The compound may be interacting with other proteins or pathways in addition to its intended target. These off-target interactions can trigger unforeseen biological responses.
-
Metabolite activity: The compound may be metabolized by the cells or organism into active metabolites with different target profiles, leading to a different phenotype than the parent compound.
-
Cellular stress responses: At certain concentrations, the compound may induce cellular stress (e.g., oxidative stress, endoplasmic reticulum stress) that can lead to a variety of non-specific phenotypic changes.
-
Upstream or downstream pathway modulation: The compound's effect on its primary target could have complex and unpredicted consequences on interconnected signaling pathways.
-
Experimental artifacts: The observed phenotype could be an artifact of the experimental conditions, such as solvent effects, compound instability, or interactions with the culture media.
Q2: How can we begin to investigate the cause of an unexpected phenotype?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Compound Identity and Purity: Verify the identity, purity, and concentration of your compound stock using analytical methods such as LC-MS and NMR.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine if the unexpected phenotype is observed at a specific concentration range. This can help differentiate between on-target and off-target effects, as off-target effects often occur at higher concentrations.
-
Control Experiments: Include appropriate controls, such as vehicle-only treated cells and cells treated with a known inhibitor of the target pathway, to rule out non-specific effects.
-
Literature Review: Conduct a thorough literature search for the known target and pathway to identify any previously reported unexpected or complex biological roles.
Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target Effects
If you suspect an off-target effect is responsible for the unexpected phenotype, consider the following experimental approaches:
-
Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing the intended target or by adding a downstream agonist of the target pathway. If the phenotype is on-target, these interventions should reverse or mitigate the observed effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is on-target, its phenotypic consequence should be mimicked by target knockdown/knockout and the compound should have no further effect in these cells.
-
Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical structure. If these compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA): These techniques can be used to confirm direct binding of the compound to its intended target and can also be adapted to identify off-target binders.
Guide 2: Investigating Cellular Stress and Toxicity
Unexpected phenotypes can be a result of general cellular stress. To investigate this possibility:
-
Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTS/MTT for metabolic activity, CellTiter-Glo for ATP levels, and a membrane integrity assay like trypan blue exclusion or LDH release) to assess cytotoxicity.
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining, to determine if the compound is inducing programmed cell death.
-
Oxidative Stress Markers: Measure the levels of reactive oxygen species (ROS) using probes like DCFDA or CellROX. Also, assess the expression of antioxidant response genes (e.g., Nrf2 targets like HO-1 and NQO1).
-
ER Stress Markers: Evaluate the expression of key ER stress markers such as BiP/GRP78, CHOP, and the splicing of XBP1 mRNA.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the compound or vehicle control for the desired time.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blot. A compound that binds to the target protein will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Data Presentation
Table 1: Example Data for Differentiating On-Target vs. Off-Target Effects
| Experimental Approach | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Target Overexpression | Phenotype is rescued or reduced. | Phenotype is unaffected. |
| Target Knockdown | Phenotype is mimicked. | Phenotype is unaffected. |
| Structurally Unrelated Inhibitor | Same phenotype is observed. | Different or no phenotype is observed. |
| CETSA | Increased thermal stability of the target. | No change in thermal stability of the target. |
Signaling Pathway and Workflow Diagrams
Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.
Caption: A diagram illustrating potential on-target and off-target signaling pathways.
Validation & Comparative
A Head-to-Head Battle of FGFR Inhibitors: PD173074 vs. SU5402
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. Among the early-generation ATP-competitive inhibitors, PD173074 and SU5402 have been instrumental in advancing our understanding of FGFR's role in cancer. This guide provides a detailed, data-driven comparison of these two seminal compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, specificities, and experimental underpinnings.
Mechanism of Action: Competing for ATP Binding
Both PD173074 and SU5402 exert their inhibitory effects by competing with ATP for binding to the kinase domain of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition for both PD173074 and SU5402.
Caption: FGFR signaling pathway and points of inhibition by PD173074 and SU5402.
Quantitative Comparison of Inhibitory Activity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The lower the IC50 value, the more potent the inhibitor.
| Target Kinase | PD173074 IC50 (nM) | SU5402 IC50 (nM) | Reference |
| FGFR1 | ~25 | 30 | [1][2] |
| FGFR3 | 5 - 21.5 | Not widely reported | [3][4] |
| VEGFR2 | 100 - 200 | 20 | [1][2] |
| PDGFRβ | 17,600 | 510 | [2][3] |
| c-Src | 19,800 | >10,000 | [3] |
| EGFR | >50,000 | >100,000 | [3] |
As the data indicates, PD173074 is a highly potent inhibitor of FGFR1 and FGFR3.[1][3] In contrast, SU5402 exhibits potent inhibition against VEGFR2 and FGFR1 but is significantly less potent against PDGFRβ.[2][5] Notably, PD173074 is reported to be approximately 1000-fold more potent than SU5402 in inhibiting FGF-2-mediated neuronal survival, with IC50 values of 8 nM and 9 µM, respectively.[6]
Selectivity and Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity profile. Off-target activities can lead to unforeseen side effects and complicate the interpretation of experimental results.
PD173074 is characterized by its high selectivity for FGFRs.[1] It demonstrates over 1000-fold greater selectivity for FGFR1 compared to PDGFR and c-Src.[6] Its activity against other kinases such as EGFR, Insulin Receptor, MEK, and PKC is minimal, with IC50 values greater than 50,000 nM.[3]
SU5402 , on the other hand, is considered a multi-targeted kinase inhibitor.[2] It potently inhibits VEGFR2, FGFR1, and PDGFRβ.[2][5] Studies have shown that SU5402 exhibits significant off-target activity against a panel of unrelated tyrosine kinases, including DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3, with efficiencies similar to or greater than its inhibition of FGFRs.[7][8][9] This broader activity profile can be a confounding factor in experiments aiming to specifically dissect the role of FGFR signaling.
In Vitro and In Vivo Efficacy
Both compounds have demonstrated efficacy in various preclinical models.
PD173074 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those with FGFR3 mutations.[1] In vivo, administration of PD173074 has been shown to effectively block angiogenesis induced by both FGF and VEGF and inhibit tumor growth in xenograft models.[10][11]
SU5402 has also demonstrated potent anticancer activity both in vitro and in vivo. It effectively inhibits VEGF-, FGF-, and PDGF-dependent cell proliferation.[12] In animal models, SU5402 has been shown to prevent and reverse pulmonary hypertension.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for rigorous scientific research. Below are representative protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the IC50 of an inhibitor against a purified kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis of PD173074 and Other Preclinical and Clinical FGFR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of the preclinical FGFR inhibitor PD173074 with other notable FGFR inhibitors that have progressed to clinical trials, including infigratinib (BGJ398), erdafitinib (JNJ-42756493), and pemigatinib.
Biochemical Potency and Kinase Selectivity
The in vitro potency and selectivity of small molecule inhibitors are critical determinants of their potential therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor against its target kinase.
| Inhibitor | Target | IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| PD173074 | FGFR1 | 21.5 - 25 | VEGFR2 (~100-200), PDGFR (>17600), c-Src (>19800)[1][2] |
| FGFR3 | 5 | ||
| Infigratinib (BGJ398) | FGFR1 | 0.9 | VEGFR2 (180), Abl (2300), Kit (750)[3][4] |
| FGFR2 | 1.4 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 | ||
| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | VEGFR2 (36.8)[5][6] |
| FGFR2 | 2.5 | ||
| FGFR3 | 3.0 | ||
| FGFR4 | 5.7 | ||
| Pemigatinib (INCB054828) | FGFR1 | 0.4 | VEGFR2 (Not specified)[7][8][9] |
| FGFR2 | 0.5 | ||
| FGFR3 | 1.2 | ||
| FGFR4 | 30 | ||
| SU5402 | FGFR1 | 30 | VEGFR2 (20), PDGFRβ (510)[10][11] |
Table 1: Comparative Biochemical Potency and Selectivity of FGFR Inhibitors. This table summarizes the IC50 values of various FGFR inhibitors against the FGFR family and other key kinases, providing insight into their potency and selectivity profiles.
In Vivo Antitumor Efficacy
The ultimate evaluation of an inhibitor's potential lies in its ability to control tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to assess antitumor efficacy.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| PD173074 | H-69 SCLC Xenograft | Not Specified | Induced complete responses in 50% of mice[10] |
| 4T1 Breast Cancer Xenograft | Not Specified | Significantly inhibited tumor growth[12] | |
| RO82-W-1 Thyroid Cancer Xenograft | Oral, daily for 14 days | Dose-dependent tumor growth inhibition[13] | |
| Infigratinib (BGJ398) | HCC06-0606 HCC Xenograft | 10, 20, 30 mg/kg daily for 14 days | ~65%, 96%, and 98% reduction in tumor burden, respectively[14] |
| RT112 Bladder Cancer Xenograft | Oral, daily for 14 days | Dose-dependent tumor growth inhibition[15] | |
| Erdafitinib (JNJ-42756493) | SNU-16 Gastric Cancer Xenograft | Oral, various doses | Dose-dependent antitumor activity[1] |
| A549 Lung Cancer Xenograft | 10 mg/kg/day, intraperitoneally for 21 days | Significantly inhibited tumor growth[6] | |
| Pemigatinib (INCB054828) | KATO III Gastric Cancer Xenograft | 0.3 mg/kg once daily | Maximum activity observed[16] |
Table 2: Comparative In Vivo Efficacy of FGFR Inhibitors in Xenograft Models. This table outlines the antitumor activity of different FGFR inhibitors in various preclinical cancer models, detailing the tumor type, dosing, and observed tumor growth inhibition. It is important to note that direct comparison is challenging due to variations in experimental models and conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling cascade and a typical workflow for evaluating FGFR inhibitors.
Figure 1: FGFR Signaling Pathway. This diagram illustrates the binding of FGF ligand to the FGFR, leading to the activation of major downstream signaling pathways including RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT, which regulate key cellular processes.
Figure 2: Workflow for FGFR Inhibitor Evaluation. This diagram outlines the typical experimental workflow for characterizing FGFR inhibitors, from initial in vitro biochemical and cell-based assays to in vivo efficacy studies in animal models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of the kinase.
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the FGFR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure :
-
To a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This method detects the phosphorylation status of FGFR and its downstream effectors in response to inhibitor treatment.
-
Cell Culture and Treatment :
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the FGFR inhibitor for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL bFGF) for 10-15 minutes.
-
-
Protein Extraction and Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vivo Tumor Xenograft Study
This protocol describes a typical mouse xenograft study to evaluate the antitumor efficacy of an FGFR inhibitor.
-
Cell Preparation and Implantation :
-
Harvest tumor cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2)/2 is commonly used.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the FGFR inhibitor or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy and Pharmacodynamic Evaluation :
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for western blot analysis of target modulation.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qedtx.com [qedtx.com]
- 16. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Oncology Research: Comparing the FGFR Inhibitors PD173074 and AZD4547
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for tumors exhibiting aberrant FGFR signaling. Among these, PD173074 and AZD4547 have been instrumental in preclinical research, offering valuable insights into the role of FGFR in oncogenesis. This guide provides a comprehensive comparison of these two small molecule inhibitors, presenting their performance in cancer cell lines with supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Target Specificity
Both PD173074 and AZD4547 are potent ATP-competitive inhibitors of FGFR tyrosine kinases, effectively blocking the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis. However, they exhibit distinct profiles in their selectivity and potency against different FGFR isoforms and other kinases.
PD173074 is recognized as a potent inhibitor of FGFR1 and FGFR3.[1][2] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.[3][4] This dual inhibitory action can be advantageous in certain contexts where both pathways contribute to tumor progression.
AZD4547 is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with significantly lower activity against FGFR4 and other kinases such as VEGFR2 (KDR).[5][6] This high selectivity makes it a valuable tool for specifically interrogating the role of the primary FGFR isoforms in cancer.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the in vitro efficacy of PD173074 and AZD4547 across a range of cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| PD173074 | |||
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| NCI-H520 | Lung Cancer | 281 | [3] |
| RT-112 | Bladder Cancer | 15 | [3] |
| KMS11 | Multiple Myeloma | <20 | [4] |
| KMS18 | Multiple Myeloma | <20 | [4] |
| TFK-1 | Cholangiocarcinoma | ~6600 | [7] |
| KKU-213 | Cholangiocarcinoma | ~8400 | [7] |
| RBE | Cholangiocarcinoma | ~11000 | [7] |
| KKU-100 | Cholangiocarcinoma | ~16000 | [7] |
| AZD4547 | |||
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| KG1a | Leukemia | 18-281 | [5] |
| Sum52-PE | Breast Cancer | 18-281 | [5] |
| KMS11 | Multiple Myeloma | 18-281 | [5] |
| RT-112 | Bladder Cancer | 100-200 | [8] |
| KM12(Luc) | Colon Cancer | 100 | [9] |
| Ovcar3 | Ovarian Cancer | 7180-11460 | [7] |
| Ovcar8 | Ovarian Cancer | 7180-11460 | [7] |
| ES2 | Ovarian Cancer | 7180-11460 | [7] |
| A2780 | Ovarian Cancer | 7180-11460 | [7] |
Functional Effects on Cancer Cells
Cell Proliferation and Viability
Both inhibitors have been shown to effectively reduce the proliferation and viability of cancer cells that are dependent on FGFR signaling. For instance, AZD4547 has demonstrated potent anti-proliferative activity in tumor cell lines with deregulated FGFRs.[5] Similarly, PD173074 has been shown to reduce the viability of various cancer cell lines, including those of breast and lung cancer.[10]
Apoptosis
Induction of apoptosis is a key mechanism through which both PD173074 and AZD4547 exert their anti-cancer effects. Studies have shown that AZD4547 treatment leads to a significant increase in apoptotic cells in ovarian and breast cancer cell lines.[11][12] This is often accompanied by an increase in the levels of apoptosis markers like cleaved PARP and cleaved caspase-3.[12] Likewise, PD173074 has been reported to induce apoptosis in cholangiocarcinoma and breast cancer cells.[10][13]
Signaling Pathway Modulation
The primary mode of action for both compounds is the inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling pathways. Western blot analyses have consistently shown that both PD173074 and AZD4547 treatment leads to a reduction in the phosphorylation of key signaling molecules such as ERK1/2 (MAPK) and Akt.[3][14] This disruption of critical survival and proliferation pathways is central to their anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PD173074 and AZD4547.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of PD173074 or AZD4547 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[1]
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the viability assay. After treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[4]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified FGFR signaling pathway and points of inhibition by PD173074 and AZD4547.
Caption: General experimental workflow for comparing the effects of PD173074 and AZD4547.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bakerlab.org [bakerlab.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Validation of Off-Target Kinase Activity: A Comparative Guide for Dasatinib
Introduction
The following guide provides a comparative analysis of the off-target kinase activity of Dasatinib. Initial searches for "PD0176078" did not yield information on a compound with that specific identifier, suggesting it may be an internal designation or a typographical error. Consequently, this guide utilizes Dasatinib, a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methodologies for validating off-target kinase activity.
Dasatinib is a potent oral tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary target is the BCR-ABL fusion protein, the hallmark of these leukemias.[1] However, like many kinase inhibitors, Dasatinib exhibits activity against a range of other kinases, which contribute to both its therapeutic efficacy and potential side effects.[2][3] Understanding this off-target profile is crucial for researchers, scientists, and drug development professionals.
This guide presents quantitative data on Dasatinib's kinase selectivity, details common experimental protocols for assessing kinase activity, and visualizes the key signaling pathways involved.
Data Presentation: Kinase Selectivity of Dasatinib
The following tables summarize the inhibitory activity of Dasatinib against its primary target (BCR-ABL) and a selection of its most significant off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values denote higher potency.
Table 1: On-Target and Key Off-Target Kinase Activity of Dasatinib
| Kinase Target | Kinase Family | IC50 (nM) | Reference |
| ABL1 | Tyrosine Kinase | <1 | [3][4] |
| SRC | Tyrosine Kinase | 0.5 | [5] |
| LCK | Tyrosine Kinase | <1 | [2] |
| YES1 | Tyrosine Kinase | <1 | [2] |
| FYN | Tyrosine Kinase | <1 | [2] |
| c-KIT | Tyrosine Kinase | <30 | [5] |
| PDGFRβ | Tyrosine Kinase | <30 | [5] |
| EPHA2 | Tyrosine Kinase | <30 | [5] |
This table presents a selection of key on-target and off-target kinases for illustrative purposes. A comprehensive kinome scan would typically assess activity against hundreds of kinases.
Experimental Protocols
The following are detailed methodologies for two common in vitro kinase assays used to determine inhibitor potency and selectivity.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of kinase activity.[6] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide or protein.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Dasatinib (or other test inhibitor) serially diluted in DMSO
-
75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix by combining the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube.
-
Add the test inhibitor (Dasatinib) at various concentrations to the reaction mix. Include a DMSO-only control for uninhibited kinase activity.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Kinase Assay
This is a non-radioactive, homogeneous assay format suitable for high-throughput screening.[7] It measures the change in the polarization of fluorescent light emitted from a tracer that competes with the phosphorylated substrate for binding to a phosphospecific antibody.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Dasatinib (or other test inhibitor) serially diluted in DMSO
-
Fluorescently labeled tracer (a phosphopeptide with high affinity for the antibody)
-
Phosphospecific antibody
-
Stop buffer (e.g., EDTA)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Dispense the kinase and substrate in kinase reaction buffer into the wells of a microplate.
-
Add the test inhibitor (Dasatinib) at various concentrations. Include a DMSO-only control.
-
Start the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction by adding the stop buffer containing the fluorescent tracer and the phosphospecific antibody.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A high degree of phosphorylation of the substrate by the kinase will result in less binding of the fluorescent tracer to the antibody, leading to a low polarization value. Inhibition of the kinase will result in more tracer binding to the antibody and a high polarization value.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of Dasatinib's main target, BCR-ABL, and a key off-target pathway involving SRC kinase.
Caption: BCR-ABL Signaling Pathway and Dasatinib Inhibition.
Caption: SRC Kinase Signaling Pathway and Dasatinib Off-Target Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for validating the off-target activity of a kinase inhibitor.
Caption: Experimental Workflow for Off-Target Kinase Activity Validation.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of FGFR Inhibitors: PD173078 vs. SU5402
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a promising class of drugs. Among these, PD173074 and SU5402 are two small molecule inhibitors that have been extensively studied. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
At a Glance: Key Efficacy Data
A comprehensive review of the literature reveals a significant difference in the potency and selectivity of PD173074 and SU5402. PD173074 consistently demonstrates superior inhibitory activity against FGFRs, often by a factor of 1,000.[1]
| Parameter | PD173074 | SU5402 | Reference |
| FGFR1 IC50 | ~25 nM | 30 nM | |
| FGFR3 IC50 | 5 nM | - | [2] |
| VEGFR2 IC50 | ~100 nM | 20 nM | |
| PDGFRβ IC50 | 17,600 nM | 510 nM | [3] |
| c-Src IC50 | 19,800 nM | - | |
| FGF-2 Mediated Neuron Survival IC50 | 12 nM | 9 µM | [4] |
| FGF-2 Stimulated Neurite Outgrowth IC50 | 22 nM | 25 µM | [5] |
In Vitro Efficacy: A Tale of Two Potencies
In cell-free kinase assays, PD173074 exhibits potent, ATP-competitive inhibition of FGFR1 and FGFR3 with IC50 values in the low nanomolar range.[2] In contrast, while SU5402 also inhibits FGFR1, its potency is notably lower. Furthermore, PD173074 displays high selectivity for FGFRs over other tyrosine kinases such as PDGFR and c-Src, with IC50 values that are over 1000-fold higher for these off-target kinases. SU5402, on the other hand, is a multi-targeted inhibitor with significant activity against VEGFR2 and PDGFRβ.
Cell-based assays consistently underscore the superior efficacy of PD173074. In studies on urothelial carcinoma cell lines, PD173074 inhibited cell proliferation and viability at nanomolar concentrations, whereas micromolar concentrations of SU5402 were required to achieve a similar effect.[6][7] Both compounds were found to induce cell cycle arrest and/or apoptosis in sensitive cell lines.[6]
In Vivo Performance: From Bench to Preclinical Models
The superior potency of PD173074 observed in vitro translates to its in vivo performance. In a xenograft model of bladder cancer, intraperitoneal administration of PD173074 at 20 mg/kg significantly delayed tumor growth.[6][8] Similarly, in small cell lung cancer xenograft models, PD173074 demonstrated the ability to block tumor growth.[2] While in vivo data for SU5402 in direct comparison is less documented in the reviewed literature, its broader kinase inhibition profile suggests a potential for different efficacy and toxicity outcomes.
Signaling Pathway Inhibition
Both PD173074 and SU5402 exert their effects by inhibiting the phosphorylation of FGFR, thereby blocking downstream signaling cascades. A primary pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of FGFR activation by these compounds leads to a reduction in the phosphorylation of downstream effectors like ERK1/2, ultimately impacting cell proliferation and survival.
Caption: FGFR Signaling Pathway and Inhibition by PD173074 and SU5402.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of FGFR inhibitors like PD173074 and SU5402 involves a multi-step process, starting from in vitro biochemical assays and progressing to in vivo animal models.
Caption: Comparative Experimental Workflow for FGFR Inhibitor Efficacy.
Experimental Protocols
In Vitro Kinase Assay (Generalized)
-
Plate Coating: 96-well microtiter plates are coated overnight with a substrate for the kinase, such as poly(Glu-Tyr) (4:1) peptide.
-
Kinase Reaction: The purified recombinant kinase domain of the target FGFR is diluted in a kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM sodium orthovanadate).
-
Inhibitor Addition: Serial dilutions of PD173074 or SU5402 (typically in DMSO) are added to the wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) and a divalent cation like MnCl₂.
-
Incubation: The plates are incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Stopping the Reaction: The reaction is stopped by the addition of EDTA.
-
Detection: The level of phosphorylation is detected using an anti-phosphotyrosine antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. The IC50 values are then calculated from the dose-response curves.
Cell Viability/Proliferation (MTT) Assay (Generalized)
-
Cell Seeding: Cancer cells (e.g., urothelial carcinoma cell lines) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of PD173074 or SU5402 for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration ~0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader. The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
In Vivo Tumor Xenograft Study (Generalized)
-
Cell Implantation: Human cancer cells (e.g., MGH-U3 bladder cancer cells) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Inhibitor Administration: The mice are randomized into treatment and control groups. PD173074 (e.g., 20 mg/kg) or SU5402 is administered via a specified route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Assessment: The efficacy of the inhibitors is assessed by comparing the tumor growth rates and overall survival of the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target inhibition or immunohistochemistry for proliferation and apoptosis markers.
Conclusion
The available data strongly indicates that PD173074 is a more potent and selective inhibitor of FGFR than SU5402. Its high potency in both in vitro and in vivo models, coupled with its selectivity, makes it a valuable tool for studying FGFR signaling and a more promising candidate for therapeutic development where specific FGFR inhibition is desired. SU5402, with its broader kinase inhibition profile, may have different applications and a distinct set of off-target effects that need to be considered in experimental design and interpretation. This guide provides a foundational comparison to aid researchers in selecting the appropriate inhibitor for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. Patient-derived xenograft platform to guide precision medicine in bladder cancer. - ASCO [asco.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol for PD0176078
Absence of specific disposal guidelines for PD0176078 necessitates a risk-based approach to its handling and disposal. This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of novel or uncharacterized compounds like this compound, ensuring laboratory safety and regulatory compliance.
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on a thorough risk assessment is required. The following procedures are based on established guidelines for handling and disposing of hazardous chemical waste in a laboratory setting.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a comprehensive risk assessment is crucial.[1][2][3][4][5] This process involves evaluating the potential hazards associated with the compound.
Experimental Protocol for Risk Assessment:
-
Review Available Data: Gather all known information about this compound, including its chemical structure, functional groups, and any preliminary biological or toxicological data from your research.
-
Analog Comparison: Identify structurally similar compounds or compounds with similar functional groups for which safety data is available. Use this information to infer potential hazards of this compound, such as reactivity, toxicity, or flammability.
-
Hazard Classification: Based on the available data and analog comparison, preliminarily classify the compound into one or more hazard categories.[6][7][8][9] Refer to the table below for guidance on hazardous waste characteristics.
-
Exposure Assessment: Identify all potential routes of exposure for laboratory personnel, including inhalation, skin contact, ingestion, and injection.[2]
-
Control Measures: Determine the appropriate engineering controls (e.g., fume hood), administrative controls, and personal protective equipment (PPE) required to minimize exposure.[10][11][12]
Table 1: Characteristics of Hazardous Chemical Waste
| Hazard Characteristic | Description | Examples | EPA Waste Code |
| Ignitability | Wastes that can readily catch fire and sustain combustion. This includes liquids with a flash point below 60°C (140°F), oxidizers, and flammable compressed gases.[6][9] | Used solvents, organic peroxides | D001 |
| Corrosivity | Aqueous wastes with a pH of 2.0 or less, or a pH of 12.5 or greater. These wastes can corrode metal or cause severe skin burns.[6][8] | Strong acids, strong bases | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can cause explosions, or release toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[8][13] | Alkali metals, cyanides, sulfides | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The EPA specifies concentration limits for certain toxic substances.[6][9] | Heavy metals, pesticides, many organic chemicals | D004 - D043 |
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a high level of PPE is recommended to protect laboratory personnel.[10][11][12][14][15]
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn at all times.[10][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Consider double-gloving.[10][15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for proper selection and fit-testing.[10][15]
Disposal Procedure for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[16][17][18][19]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[16][17] Incompatible wastes can lead to dangerous reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top lid.[16][20]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[16][17] The label must include:
-
The full chemical name: "this compound" (and any other components in the waste).
-
The approximate concentration of each component.
-
The hazard characteristics (e.g., "Toxic," "Flammable").
-
The accumulation start date.
-
Your name and laboratory information.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[17][18] The SAA must be under the control of laboratory personnel and away from drains or sources of ignition.[17][18] Use secondary containment, such as a plastic tub, for liquid waste containers.[16][17]
-
Waste Pickup: Once the container is full or reaches the storage time limit set by your institution, arrange for a hazardous waste pickup through your EHS department.[16][17]
Decontamination of Laboratory Equipment
All equipment and surfaces that come into contact with this compound must be decontaminated to prevent cross-contamination and accidental exposure.[20][21][22][23][24]
Decontamination Protocol:
-
Initial Cleaning: For non-disposable items, first, remove gross contamination by scraping or wiping.
-
Solvent Rinse: Rinse the equipment with a solvent in which this compound is soluble. This rinsate must be collected and disposed of as hazardous waste.
-
Soap and Water Wash: Wash the equipment thoroughly with soap and water.[21]
-
Final Rinse: Rinse with deionized water.
-
Surface Decontamination: For work surfaces, wipe down with a suitable solvent followed by a soap and water wash. All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.[21]
By adhering to these general safety and disposal procedures, researchers can responsibly manage novel compounds like this compound, ensuring a safe laboratory environment for everyone. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Advancing Chemical Risk Assessment Decision-Making with Population Variability Data: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. Chemical Waste | St. John's University [stjohns.edu]
- 7. leadlab.com [leadlab.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. epa.gov [epa.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. realsafety.org [realsafety.org]
- 12. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. hazmatschool.com [hazmatschool.com]
- 15. falseguridad.com [falseguridad.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 20. cmich.edu [cmich.edu]
- 21. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 22. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 23. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 24. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
